6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Description
Properties
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGDBZRBILXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574304 | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50425-29-1 | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride from piperonylic acid
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An In-depth Technical Guide to 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride, a key heterocyclic building block in synthetic organic and medicinal chemistry. We will delve into its nomenclature, physicochemical properties, synthesis, and chemical reactivity. Detailed, field-tested protocols for its preparation and derivatization are presented, emphasizing the rationale behind procedural choices to ensure reproducibility and safety. The document further explores the compound's applications as a precursor to bioactive molecules, supported by spectroscopic characterization data and critical safety information. This guide is intended to serve as an authoritative resource for scientists leveraging this versatile reagent in research and development.
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged structural motif found in a vast array of natural products and synthetic compounds of significant biological and therapeutic importance.[1] Its presence in molecules like safrole, piperonal, and derivatives of MDMA highlights its role in modulating interactions with biological systems. The rigid, planar structure and specific electronic properties of the benzodioxole ring make it an attractive scaffold for the design of enzyme inhibitors, receptor ligands, and other pharmacologically active agents.[2]
6-Nitro-1,3-benzodioxole-5-carbonyl chloride emerges as a particularly valuable derivative. The molecule is strategically functionalized with two key reactive groups:
-
An acyl chloride at the 5-position, which serves as a highly reactive electrophile for facile nucleophilic acyl substitution reactions. This enables the straightforward formation of amides, esters, and other carbonyl derivatives.
-
A nitro group at the 6-position, an electron-withdrawing group that influences the reactivity of the aromatic ring. Furthermore, the nitro group itself can be chemically transformed, most notably through reduction to an amino group, opening pathways to a different class of derivatives.
This dual functionality makes it a versatile starting material for constructing complex molecular architectures, particularly in the synthesis of novel drug candidates.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its effective use.
IUPAC Name and Chemical Structure
The correct and systematic name for the topic compound is 6-nitro-1,3-benzodioxole-5-carbonyl chloride .[3]
-
Synonyms: 6-Nitropiperonyloyl chloride, 5-Chloroformyl-6-nitro-1,3-benzodioxole, 4,5-Methylenedioxy-2-nitrobenzoyl chloride[3]
-
CAS Number: 50425-29-1[3]
Physicochemical Data
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₅ | PubChem[3] |
| Molecular Weight | 229.57 g/mol | PubChem[3] |
| Physical State | Solid (Typical) | N/A |
| Solubility | Reacts with water and alcohols. Soluble in anhydrous aprotic solvents like Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF). | General Chemical Knowledge |
Synthesis and Purification
The most common and logical synthetic route to 6-nitro-1,3-benzodioxole-5-carbonyl chloride begins with the corresponding carboxylic acid, which is itself prepared from a commercially available starting material.
Synthetic Workflow Overview
The synthesis is a two-step process starting from 6-nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal). First, the aldehyde is oxidized to the corresponding carboxylic acid. Second, the carboxylic acid is converted to the target acyl chloride.
Detailed Experimental Protocol: Synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
This protocol outlines the oxidation of 6-nitropiperonal.
Materials:
-
6-Nitro-1,3-benzodioxole-5-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve 6-nitro-1,3-benzodioxole-5-carbaldehyde (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium permanganate (approx. 1.5-2 equivalents) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution dropwise. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Stir the mixture vigorously at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of excess permanganate disappears and the brown MnO₂ precipitate is reduced.
-
Filter the mixture to remove manganese salts.
-
Transfer the filtrate to a separatory funnel and acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Rationale: Potassium permanganate is a strong oxidizing agent capable of efficiently converting the aldehyde to a carboxylic acid. Acetone is used as a co-solvent to improve the solubility of the organic starting material. The acidic workup ensures the protonation of the carboxylate salt to yield the desired neutral carboxylic acid.
Detailed Experimental Protocol: Conversion to Acyl Chloride
Materials:
-
6-Nitro-1,3-benzodioxole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A few drops of N,N-Dimethylformamide (DMF) (catalyst)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). All glassware must be thoroughly dried.
-
Suspend the dried 6-nitro-1,3-benzodioxole-5-carboxylic acid (1 equivalent) in anhydrous DCM or toluene in a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with mineral oil or a connection to a scrubbing system).
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (SOCl₂, typically 1.5-2.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive SOCl₂.
-
The resulting crude acyl chloride is often a solid and can be purified by recrystallization from an anhydrous non-polar solvent (e.g., hexanes) or used directly in the next step if purity is sufficient.
Trustworthiness & Rationale: The use of thionyl chloride is a standard and highly effective method for converting carboxylic acids to acyl chlorides.[4][5] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.[4] DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylate.
Chemical Reactivity and Derivatization
The synthetic utility of 6-nitro-1,3-benzodioxole-5-carbonyl chloride stems from its ability to undergo reactions at two distinct sites: the acyl chloride and the nitro group.
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride is a potent electrophile, readily attacked by a wide range of nucleophiles.
-
Amide Formation: Reaction with primary or secondary amines (RNH₂ or R₂NH) in the presence of a non-nucleophilic base (like triethylamine or pyridine) yields the corresponding amides. This is one of the most common applications, particularly in the synthesis of bioactive compounds.[6]
-
Ester Formation: Reaction with alcohols (ROH), often in the presence of a base, produces esters.
Reduction of the Nitro Group
The nitro group can be reduced to an amine under various conditions.
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C) is a clean and efficient method.
-
Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid are also effective.
This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which can then be used for further functionalization (e.g., diazotization, acylation, alkylation). For instance, derivatives of 5-amino-6-nitro-1,3-benzodioxole are accessible through related pathways.[7]
Applications in Research and Drug Development
This reagent serves as a key intermediate in the synthesis of compounds with diverse biological activities. For example, the core structure is related to arylethanolamines, which can exhibit a wide range of activities including α,β-adrenoreceptor binding.[8] Syntheses of substituted 2-(6-nitrobenzo[3][9]dioxol-5-yl)-1-aryl ethanols have been reported, showcasing the utility of related building blocks in creating libraries of potential therapeutic agents.[8] The ability to readily form amide bonds makes it an ideal starting point for synthesizing enzyme inhibitors, where the amide can mimic a peptide bond or act as a hydrogen bond donor/acceptor.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. Below are the expected spectroscopic signatures.
| Technique | Expected Characteristics |
| ¹H NMR | Two singlets in the aromatic region (δ 7.0-8.0 ppm), one for each of the aromatic protons. A singlet for the methylenedioxy protons (O-CH₂-O) typically around δ 6.0-6.3 ppm. |
| ¹³C NMR | A carbonyl carbon signal (C=O) around δ 165-170 ppm. Aromatic carbon signals between δ 100-160 ppm. A signal for the methylenedioxy carbon (O-CH₂-O) around δ 102-105 ppm. |
| IR Spectroscopy | A strong C=O stretch for the acyl chloride at a high wavenumber, typically ~1770-1800 cm⁻¹. Asymmetric and symmetric N-O stretches for the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (229.57), often showing a characteristic M+2 peak with ~1/3 the intensity of the M peak due to the ³⁷Cl isotope. |
Safety, Handling, and Storage
Hazard Statement: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride is a reactive and corrosive compound. It is a lachrymator and harmful if inhaled, ingested, or absorbed through the skin. It reacts with water to produce HCl gas.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use only anhydrous solvents and reagents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[10]
References
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PubChem. 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole. National Center for Biotechnology Information. Available from: [Link]
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Ben-Haida, A., et al. (2007). Functionalization of 6-Nitrobenzo[3][9]dioxole with Carbonyl Compounds via TDAE Methodology. Molecules, 12(7), 1439-1449. Available from: [Link]
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Karthikeyan, S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E, 67(Pt 12), o3469. Available from: [Link]
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de Oliveira, M.C.F., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 555-558. Available from: [Link]
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PrepChem (2023). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available from: [Link]
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Wikipedia. 1,3-Benzodioxole. Wikimedia Foundation. Available from: [Link]
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Carreño, M. C., et al. (2015). Dearomatization Reactions Using Phthaloyl Peroxide. Organic Letters, 17(18), 4576-4579. Available from: [Link]
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Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available from: [Link]
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Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available from: [Link]
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A Technical Guide to the Spectral Characterization of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Abstract: This document provides an in-depth technical guide on the spectral analysis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride, a highly reactive intermediate valuable in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet. It elucidates the principles behind the spectral features, offers predictive analysis based on established chemical theory, and provides validated protocols for data acquisition. We will explore the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, grounding our predictions in the analysis of analogous structures and the fundamental principles of spectroscopy.
Introduction and Strategic Importance
6-Nitro-1,3-benzodioxole-5-carbonyl chloride is a bespoke chemical entity whose value lies in its functionality as a synthetic building block. The presence of an acyl chloride group provides a site for facile nucleophilic acyl substitution, while the nitro-substituted benzodioxole core offers a scaffold found in numerous pharmacologically active compounds. The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive precursor for the synthesis of amides, esters, and other carbonyl derivatives[1]. Understanding its spectral signature is not merely an academic exercise; it is a critical prerequisite for reaction monitoring, quality control, and unequivocal structural confirmation in any synthetic campaign.
This guide provides a predictive framework for the spectral characterization of this molecule. In the absence of a comprehensive, publicly available experimental dataset for this specific compound, we will deduce its expected spectral characteristics by dissecting its molecular structure and drawing parallels from well-documented, structurally related analogues.
Molecular Structure and Synthesis Pathway
The functionality and reactivity of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride are direct consequences of its molecular architecture. The key features are the 1,3-benzodioxole ring, an aromatic nitro group, and a reactive carbonyl chloride moiety.
Caption: Proposed two-step synthesis workflow.
Predictive Spectroscopic Analysis
This section details the expected spectral data based on the compound's functional groups and data from analogous molecules like 6-nitro-1,3-benzodioxole-5-carbaldehyde [2]and other benzodioxole derivatives.[3][4][5]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups. For this molecule, the spectrum will be dominated by strong absorptions from the carbonyl and nitro groups.
-
C=O Stretch (Acyl Chloride): Acyl chlorides exhibit a very strong carbonyl absorption at a higher frequency than other carbonyl compounds due to the inductive effect of the chlorine atom. Expect a sharp, intense band in the 1770-1815 cm⁻¹ region.
-
NO₂ Stretches (Nitro Group): Aromatic nitro groups produce two characteristic and strong stretching bands: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range.
-
C-O-C Stretches (Dioxole Ring): The ether linkages of the methylenedioxy bridge will produce strong C-O stretching bands, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1030-1090 cm⁻¹ (symmetric) regions.
-
Aromatic C-H Bending: Out-of-plane bending for the substituted aromatic ring will appear in the 800-900 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to be simple and highly informative, showing signals for the two aromatic protons and the two methylene protons.
-
Aromatic Protons (2H): There are two protons on the aromatic ring. Due to the strong electron-withdrawing effects of the adjacent nitro and carbonyl chloride groups, these protons will be significantly deshielded and appear far downfield. We predict two singlets (or very narrowly split doublets, meta-coupling) in the 7.5-8.5 ppm range. The proton adjacent to the nitro group will likely be the most downfield of the two.
-
Methylene Protons (2H, O-CH₂-O): The two protons of the methylenedioxy group are chemically equivalent and will appear as a sharp singlet. This signal is characteristic of the benzodioxole scaffold and is expected around 6.1-6.4 ppm . For comparison, the methylene protons in the related 6-nitro-1,3-benzodioxole-5-carbaldehyde appear at 6.12 ppm.[6]
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom. [7]
-
Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is highly deshielded and will appear significantly downfield, predicted in the 165-175 ppm range.
-
Aromatic Carbons (6C):
-
The two carbons directly bonded to the oxygen atoms of the dioxole ring (C-O) will be in the 145-155 ppm range.
-
The carbon bearing the nitro group (C-NO₂) will also be significantly deshielded, appearing in a similar region, around 140-150 ppm .
-
The carbon attached to the carbonyl group (C-C=O) is expected around 130-135 ppm .
-
The two carbons bearing hydrogen atoms (C-H) will be found further upfield, likely in the 105-115 ppm range.
-
-
Methylene Carbon (O-CH₂-O): The carbon of the methylenedioxy bridge is a hallmark signal for this scaffold and is consistently found in the 102-105 ppm region.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The nominal molecular weight is 229 g/mol . Mass spectrometry will reveal a distinctive molecular ion peak cluster due to the presence of chlorine isotopes. We expect to see two peaks: one for the molecule containing ³⁵Cl (M⁺) at m/z ≈ 228.98 and another for the molecule with ³⁷Cl ([M+2]⁺) at m/z ≈ 230.98 . The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for a monochlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of Cl: A prominent fragment would correspond to the loss of the chlorine radical (·Cl), resulting in an acylium ion [M-35]⁺ at m/z ≈ 194 .
-
Loss of CO: Subsequent loss of carbon monoxide from the acylium ion would yield a fragment [M-Cl-CO]⁺ at m/z ≈ 166 .
-
Loss of NO₂: Fragmentation involving the loss of a nitro group (·NO₂) from the molecular ion would produce a fragment at m/z ≈ 183 .
-
Summary of Predicted Spectral Data
| Technique | Feature | Predicted Value / Range | Rationale |
| IR | C=O Stretch | 1770-1815 cm⁻¹ | Acyl Chloride (Inductive Effect) |
| NO₂ Asymmetric Stretch | 1510-1560 cm⁻¹ | Aromatic Nitro Group | |
| NO₂ Symmetric Stretch | 1335-1370 cm⁻¹ | Aromatic Nitro Group | |
| C-O-C Asymmetric Stretch | 1200-1270 cm⁻¹ | Dioxole Ring Ether | |
| C-O-C Symmetric Stretch | 1030-1090 cm⁻¹ | Dioxole Ring Ether | |
| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm (2H, 2x s) | Deshielding by NO₂ and COCl |
| Methylene Protons | 6.1 - 6.4 ppm (2H, s) | Characteristic O-CH₂-O signal | |
| ¹³C NMR | C=O Carbonyl | 165 - 175 ppm | Acyl Chloride Carbon |
| C-O Aromatic | 145 - 155 ppm | Dioxole Ring Carbons | |
| C-NO₂ Aromatic | 140 - 150 ppm | Deshielding by Nitro Group | |
| O-CH₂-O Methylene | 102 - 105 ppm | Dioxole Bridge Carbon | |
| MS (EI) | Molecular Ion (M⁺) | m/z ≈ 229 (³⁵Cl), 231 (³⁷Cl) | Isotopic pattern (3:1 ratio) |
| Fragment [M-Cl]⁺ | m/z ≈ 194 | Loss of Chlorine | |
| Fragment [M-Cl-CO]⁺ | m/z ≈ 166 | Loss of Cl and CO |
Standard Operating Protocols for Data Acquisition
To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.
Protocol: FTIR Spectroscopy
-
Sample Preparation: Due to the reactivity of the acyl chloride with moisture, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small, anhydrous sample directly onto the ATR crystal.
-
Instrument Setup:
-
Mode: ATR
-
Scans: Co-add 16 or 32 scans for a good signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Protocol: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. The use of an anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the probe for the specific sample.
-
For ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR: Acquire with proton decoupling (e.g., zgpg30), a 30° pulse, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Conclusion
The structural elucidation of reactive intermediates like 6-Nitro-1,3-benzodioxole-5-carbonyl chloride is fundamentally dependent on a multi-technique spectroscopic approach. While experimental data for this specific molecule is not widely published, a robust and reliable set of predictive data can be generated through the application of first principles in spectroscopy and comparison with structurally similar compounds. The characteristic IR bands for the acyl chloride and nitro groups, the distinct downfield shifts in the ¹H and ¹³C NMR spectra, and the signature isotopic pattern in the mass spectrum together form a unique spectral fingerprint. This guide provides the necessary framework for researchers to confidently synthesize, isolate, and verify the integrity of this valuable synthetic intermediate.
References
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Belkacem, M., et al. (2012). Functionalization of 6-Nitrobenzod[3][6]ioxole with Carbonyl Compounds via TDAE Methodology. Molecules, 17(5), 5293-5303. Available at: [Link]
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PubChem. (n.d.). 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from: [Link]
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de Souza, M. V. N., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 567-570. Available at: [Link]
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PubChem. (n.d.). 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
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NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]
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PrepChem. (2023). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from: [Link]
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KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. Kwantlen Polytechnic University. Retrieved from: [Link]
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An In-depth Technical Guide to 6-Nitro-1,3-benzodioxole-5-carbonyl chloride: Synthesis, History, and Applications
This guide provides a comprehensive overview of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride, a key synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent compounds, detailed synthetic pathways, and the mechanistic rationale behind its formation.
Introduction: The Significance of the Benzodioxole Moiety
The 1,3-benzodioxole functional group, also known as the methylenedioxyphenyl group, is a prominent scaffold in a vast array of natural and synthetic bioactive molecules.[1] Found in natural products like piperonal (from Piper nigrum), safrole, and myristicin, this structural motif is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3] The unique electronic properties of the benzodioxole ring system allow for diverse chemical modifications, making it a valuable starting point for the development of novel compounds with a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[2][4] The introduction of a nitro group onto this scaffold further enhances its utility as a synthetic intermediate, primarily by activating the aromatic ring for subsequent chemical transformations.
Historical Context: The Emergence of Nitrated Piperonal Derivatives
While a definitive "discovery" of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride in a singular event is not prominently documented, its history is intrinsically linked to the broader exploration of nitrated piperonal derivatives. Early 20th-century chemists, including the venerable William Henry Perkin, Jr., and Robert Robinson, extensively investigated the chemistry of piperonal and its derivatives in their work on the synthesis of complex alkaloids like gnoscopine.[5] The nitration of piperonal, a critical step toward the synthesis of the title compound, was a subject of study to understand the directing effects of the benzodioxole ring and to create new chemical entities for further elaboration.[1] The development of reliable methods for the nitration of piperonal paved the way for the synthesis of a variety of 6-nitro-1,3-benzodioxole derivatives, including the carboxylic acid and its corresponding highly reactive carbonyl chloride, which serves as a versatile building block in organic synthesis.
Synthetic Pathways: From Piperonal to the Carbonyl Chloride
The synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride is a multi-step process that begins with the readily available starting material, piperonal (1,3-benzodioxole-5-carbaldehyde). The overall synthetic workflow can be conceptually divided into three key stages: nitration of the aromatic ring, oxidation of the aldehyde to a carboxylic acid, and finally, conversion of the carboxylic acid to the carbonyl chloride.
Caption: Synthetic workflow for 6-Nitro-1,3-benzodioxole-5-carbonyl chloride.
Stage 1: Nitration of Piperonal
The introduction of a nitro group at the 6-position of the piperonal ring is the crucial first step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent.
Experimental Protocol: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde (6-Nitropiperonal) [6]
-
In a round-bottom flask equipped with a magnetic stirrer, combine piperonal (1.0 g, 6.66 mmol) with concentrated nitric acid (3.3 mL).
-
Stir the resulting suspension vigorously at room temperature. An immediate color change from colorless to yellow will be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the yellow solid precipitate by filtration using a Büchner funnel.
-
Wash the solid with a saturated sodium bicarbonate (NaHCO₃) solution, followed by distilled water until the pH of the filtrate is neutral (pH=7).
-
Dry the resulting solid to yield 6-nitropiperonal.
| Parameter | Value | Reference |
| Starting Material | Piperonal | [6] |
| Reagent | Concentrated Nitric Acid | [6] |
| Reaction Time | 15 minutes | [6] |
| Temperature | Room Temperature | [6] |
| Yield | ~95% | [6] |
Stage 2: Oxidation of 6-Nitropiperonal to the Carboxylic Acid
The aldehyde functional group of 6-nitropiperonal is then oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) being common choices.
Experimental Protocol: Synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
This protocol is a general representation based on common oxidation methods for aromatic aldehydes.[7]
-
Dissolve 6-nitropiperonal in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Prepare a solution of the oxidizing agent (e.g., potassium permanganate in water or Jones reagent prepared from chromium trioxide in sulfuric acid).
-
Slowly add the oxidant solution to the stirred solution of 6-nitropiperonal, maintaining the temperature with an ice bath as the reaction is often exothermic.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching any excess oxidant (e.g., with sodium bisulfite for CrO₃ or isopropanol for KMnO₄).
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 6-nitro-1,3-benzodioxole-5-carboxylic acid.
| Parameter | Typical Conditions | Reference |
| Starting Material | 6-Nitropiperonal | [7] |
| Oxidizing Agents | KMnO₄, CrO₃ (Jones Reagent) | [7][8] |
| Solvent | Acetone, t-butanol/water | [8] |
| Temperature | 0 °C to room temperature | [8] |
| Yield | 60-90% (highly dependent on method) | [9] |
Stage 3: Conversion to 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
The final step is the conversion of the carboxylic acid to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it produces gaseous byproducts that are easily removed.[10]
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Experimental Protocol: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride [10][11]
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), place 6-nitro-1,3-benzodioxole-5-carboxylic acid.
-
Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. A co-solvent such as toluene or dichloromethane can be used.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 6-Nitro-1,3-benzodioxole-5-carbonyl chloride can be purified by distillation or crystallization, or used directly in the next synthetic step.
| Parameter | Typical Conditions | Reference |
| Starting Material | 6-Nitro-1,3-benzodioxole-5-carboxylic acid | [10] |
| Reagent | Thionyl Chloride (SOCl₂) | [10][11] |
| Catalyst | N,N-Dimethylformamide (DMF) | [10] |
| Temperature | Reflux | [10] |
| Reaction Time | 1-3 hours | [12] |
Applications in Drug Development and Organic Synthesis
6-Nitro-1,3-benzodioxole-5-carbonyl chloride is a highly valuable intermediate due to the presence of the reactive acyl chloride and the synthetically versatile nitro group.
-
Acylation Reactions: The primary utility of this compound is as a potent acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding amides, esters, and phenyl esters. This reactivity is fundamental in building more complex molecular architectures in medicinal chemistry.[13]
-
Synthesis of Heterocycles: The carbonyl chloride can be used as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules.
-
Modification of the Nitro Group: The nitro group can be reduced to an amine, which then opens up a plethora of further functionalization possibilities, including diazotization and subsequent substitution reactions, or amide and sulfonamide formation. This allows for the introduction of diverse substituents to modulate the biological activity of the final compounds.
Conclusion
6-Nitro-1,3-benzodioxole-5-carbonyl chloride, while not having a celebrated moment of discovery, stands as a testament to the incremental and foundational work of organic chemists. Its synthesis, rooted in the classic reactions of aromatic chemistry, provides a gateway to a wide range of more complex molecules. For researchers in drug development, this intermediate offers a reliable and versatile platform for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of the nitro and carbonyl chloride functionalities on the robust benzodioxole scaffold ensures its continued relevance in the ever-evolving landscape of synthetic chemistry.
References
-
Organic Syntheses Procedure. (1965). Org. Synth., 45, 77. [Link]
- Process for the preparation of organic nitriles from organic carboxylic acid primary amides. (1986).
-
Piperonal: The Journey so Far. (n.d.). PubMed. [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001). Heterocyclic Communications, 7(6). [Link]
-
Synthesis of 5-amino-6-nitro-1,3-benzodioxole. (n.d.). PrepChem.com. [Link]
-
Piperonal. (n.d.). Wikipedia. [Link]
-
Reaction of Carboxylic Acids with Thionyl Chloride. (2013). YouTube. [Link]
-
Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. (2022). PMC. [Link]
-
Functionalization of 6-Nitrobenzo[2][8]dioxole with Carbonyl Compounds via TDAE Methodology. (n.d.). PMC. [Link]
-
Scholars Research Library - Der Pharma Chemica. (2011). Der Pharma Chemica, 3(3), 409-421. [Link]
-
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole. (n.d.). PubChem. [Link]
-
Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (n.d.). SciSpace. [Link]
-
6-Nitro-1,3-benzodioxole-5-carboxaldehyde. (n.d.). PubChem. [Link]
-
Nitrones derived from piperonal, O-benzyl vanillin and furfural. (2025). ResearchGate. [Link]
-
LXXXIII.—Synthesis and resolution of gnoscopine (dl-narcotine). (n.d.). RSC Publishing. [Link]
-
THE NITRATION OF PIPERONAL. (n.d.). Journal of the American Chemical Society. [Link]
-
Efficient Method for Piperonal Synthesis. (n.d.). Scribd. [Link]
-
Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation. (2025). ResearchGate. [Link]
-
Piperonal. (n.d.). PubChem. [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). MDPI. [Link]
-
Synthesis and anti-tumor activity of piperonal substituted chalcone. (2023). American Journal of Pharmacotherapy and Pharmaceutical Sciences. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. [Link]
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- 13. benchchem.com [benchchem.com]
Technical Guide: Reactive Architecture of 6-Nitro-1,3-benzodioxole-5-carbonyl Chloride
CAS: 50425-29-1
Formula:
Executive Summary
This technical guide analyzes the chemical utility of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride , a bifunctional electrophilic scaffold critical in the synthesis of fused heterocyclic systems. For drug development professionals, this molecule represents a "privileged intermediate" due to its specific ortho-substitution pattern. The juxtaposition of a highly reactive acyl chloride and a latent nucleophilic nitro group allows for rapid access to 6,7-methylenedioxyquinazolin-4-ones , a pharmacophore prevalent in kinase inhibitors and antimicrobial agents.
This document moves beyond basic characterization to explore the mechanistic causality of its reactivity, providing self-validating protocols for its application in high-value synthesis.
Part 1: Molecular Architecture & Reactivity Landscape
The reactivity of this molecule is defined by the electronic push-pull relationship between the electron-rich methylenedioxy ring and the electron-withdrawing nitro/carbonyl substituents.
The Three-Point Reactivity Map
-
Site A: The Acyl Chloride (Primary Vector). The most kinetically active site. The carbonyl carbon is highly electrophilic, activated by the inductive effect of the ortho-nitro group. It is the entry point for derivatization via Nucleophilic Acyl Substitution (
). -
Site B: The Nitro Group (Latent Vector). Currently an electron-withdrawing group (EWG) that deactivates the ring, it serves as a "masked" nucleophile. Upon reduction to an amine (
), it enables intramolecular cyclization.[2] -
Site C: The Methylenedioxy Bridge (Stability Anchor). This moiety donates electron density to the aromatic core, stabilizing the system against degradation while modulating the solubility profile. It is generally stable but sensitive to strong Lewis acids (e.g.,
).
Visualization: Reactivity Logic
The following diagram maps the logical flow of reactivity for the molecule.
Figure 1: Logical reactivity map highlighting the sequential activation of the acyl chloride and nitro groups.
Part 2: The Primary Vector – Acyl Chloride Substitution
The first step in utilizing this intermediate is almost invariably the formation of an amide bond. Due to the ortho-nitro group, the carbonyl carbon is exceptionally electrophilic.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The nucleophilic amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion, being a good leaving group (
Critical Consideration: The ortho-nitro group provides steric bulk. While it electronically activates the carbonyl, it kinetically hinders attack by bulky amines.
-
Recommendation: For sterically hindered amines, use a catalytic amount of DMAP (4-dimethylaminopyridine) to form a more reactive acyl-pyridinium intermediate.
Data: Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | High | Excellent solubility; easy workup. Keep anhydrous. |
| THF | High | Good for polar amines. Ensure peroxide-free. |
| DMF | Medium | Use only if solubility is an issue; difficult to remove. |
| Water/Alcohols | None | FORBIDDEN. Rapid hydrolysis to carboxylic acid. |
Part 3: Strategic Application – Quinazolinone Synthesis
The true value of CAS 50425-29-1 lies in the Reductive Cyclization sequence. This workflow converts the linear amide into a fused tricyclic system (6,7-methylenedioxyquinazolin-4-one), a core structure in bioactive molecules like kinase inhibitors.
The "Trojan Horse" Strategy
-
Attachment: The acid chloride attaches the "payload" (the amine R-group).
-
Activation: The nitro group is reduced to an aniline (
). -
Detonation (Cyclization): The newly formed amine attacks the amide carbonyl (or an added carbon source like orthoformate), closing the ring.
Workflow Visualization
The following diagram illustrates the synthesis pathway from the acid chloride to the quinazolinone target.
Figure 2: Step-wise synthesis flow for converting the acid chloride to a quinazolinone scaffold.
Part 4: Validated Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.
Protocol A: Synthesis of N-Substituted-6-nitro-1,3-benzodioxole-5-carboxamide
Objective: Secure the amine payload to the scaffold.
-
Preparation: Dissolve 1.0 eq of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride in anhydrous DCM (0.2 M concentration) under
atmosphere. -
Addition: Cool to
. Add 1.1 eq of the target amine and 1.2 eq of Triethylamine (TEA) or DIPEA.-
Why: The base neutralizes the HCl byproduct, preventing protonation of the unreacted amine.
-
-
Reaction: Stir at
for 30 mins, then warm to Room Temperature (RT) for 2 hours. -
Checkpoint (TLC/LCMS):
-
Success: Disappearance of starting material (hydrolyzes to acid on LCMS) and appearance of the Amide mass (
). -
Failure: If acid chloride remains, add 0.1 eq DMAP.
-
-
Workup: Wash with 1N HCl (to remove excess amine/TEA), then saturated
, then Brine. Dry over .
Protocol B: Reductive Cyclization to Quinazolinone
Objective: Close the ring using Iron-mediated reduction (Bechamp reduction variant).
-
Setup: Suspend the Nitroamide (from Protocol A) in Ethanol/Acetic Acid (3:1 ratio).
-
Reduction: Add 5.0 eq of Iron powder (
). Heat to reflux ( ). -
Cyclization Trigger:
-
For 2-unsubstituted quinazolinones: Add Triethyl orthoformate (HC(OEt)3) to the mixture.
-
For 2-methyl substituted: The reaction with acetic acid often cyclizes in situ to form the 2-methyl derivative.
-
-
Checkpoint:
-
Visual: Reaction mixture often changes from yellow (nitro) to fluorescent/colorless (cyclic).
-
LCMS: Look for the mass of the reduced amine (
) followed by the cyclized product ( relative to the amine).
-
-
Purification: Filter hot through Celite to remove Iron sludge. Concentrate filtrate. Recrystallize from Ethanol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15563894, 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
Khan, I. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Quinazolinones. Retrieved from [Link]
-
Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones.[2] Journal of Organic Chemistry. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 4,5-Methylenedioxy-2-nitrobenzoyl Chloride
Abstract
This technical guide provides a comprehensive, in-depth overview of a reliable two-step synthesis pathway for 4,5-methylenedioxy-2-nitrobenzoyl chloride, a valuable intermediate for researchers in medicinal chemistry and drug development. The synthesis begins with the electrophilic nitration of the commercially available starting material, piperonylic acid (3,4-methylenedioxybenzoic acid), to yield 4,5-methylenedioxy-2-nitrobenzoic acid. This intermediate is subsequently converted to the target acyl chloride using thionyl chloride. This whitepaper elaborates on the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the rationale behind reagent selection and reaction conditions to ensure procedural robustness and high yield. The guide is intended for an audience of researchers, chemists, and drug development professionals, offering actionable insights for laboratory application.
Introduction
4,5-Methylenedioxy-2-nitrobenzoyl chloride is a functionalized aromatic compound of significant interest as a versatile building block in organic synthesis. The presence of three key features—the reactive acyl chloride, the electron-withdrawing nitro group, and the methylenedioxy moiety common in many biologically active molecules—makes it a strategic precursor for the synthesis of complex heterocyclic systems and novel pharmaceutical agents.
The synthetic route detailed herein is designed for efficiency and scalability, proceeding in two distinct stages:
-
Nitration: An electrophilic aromatic substitution to install a nitro group ortho to the carboxylic acid on the piperonylic acid scaffold.
-
Chlorination: Conversion of the resulting nitrobenzoic acid derivative into the highly reactive acyl chloride.
This document serves as a practical guide, grounding each procedural step in established chemical principles to empower researchers to not only replicate the synthesis but also to adapt it based on a thorough understanding of the reaction dynamics.
Synthetic Pathway Overview
The overall transformation from piperonylic acid to 4,5-methylenedioxy-2-nitrobenzoyl chloride is a sequential process. The first step introduces the nitro functionality via electrophilic substitution, followed by the conversion of the carboxylic acid to an acyl chloride.
theoretical properties of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
An In-depth Technical Guide to the Theoretical Properties of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
6-Nitro-1,3-benzodioxole-5-carbonyl chloride is a highly reactive organic compound of significant interest as a synthetic intermediate in medicinal chemistry and materials science. Its molecular architecture, featuring a benzodioxole ring system substituted with a potent electron-withdrawing nitro group and a highly electrophilic acyl chloride moiety, makes it a versatile building block for the synthesis of a wide array of derivatives. This guide provides a comprehensive overview of its theoretical properties, including its molecular structure, physicochemical characteristics, synthesis, and chemical reactivity. We will delve into the electronic effects governing its behavior, predict its spectroscopic profile, and provide a validated experimental protocol for its synthesis. The causality behind experimental choices and the inherent reactivity of the molecule are explained to provide field-proven insights for professionals in drug development and chemical research.
Molecular Profile and Physicochemical Properties
The foundational step in understanding the utility of any chemical intermediate is a thorough characterization of its molecular and physical properties. 6-Nitro-1,3-benzodioxole-5-carbonyl chloride is defined by its rigid bicyclic structure containing the 1,3-benzodioxole core, which is functionalized with two key groups that dictate its reactivity: a nitro group at position 6 and a carbonyl chloride at position 5.
Caption: Chemical Structure of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride.
The key physicochemical properties, derived from computational models and database entries, are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 6-nitro-1,3-benzodioxole-5-carbonyl chloride | [1] |
| CAS Number | 50425-29-1 | [1] |
| Molecular Formula | C₈H₄ClNO₅ | [1] |
| Molecular Weight | 229.57 g/mol | [1] |
| Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[O-] | [1] |
| InChI Key | ZOVGDBZRBILXPG-UHFFFAOYSA-N | [1] |
| Polar Surface Area | 81.4 Ų | [1] |
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride is most efficiently achieved via the chlorination of its corresponding carboxylic acid precursor, 6-Nitro-1,3-benzodioxole-5-carboxylic acid. The reagent of choice for this transformation is thionyl chloride (SOCl₂). This choice is strategic; the reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[2][3] The evolution of these gases from the reaction mixture effectively drives the equilibrium towards the products, ensuring a high yield in what is an essentially irreversible process.[2]
Caption: General workflow for the synthesis of the target compound.
Reaction Mechanism: Chlorination
The conversion of the carboxylic acid to the acyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.
-
Activation of the Carboxylic Acid : The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.
-
Formation of Acyl Chlorosulfite Intermediate : A chloride ion is expelled from the thionyl chloride, and a proton transfer occurs, leading to the formation of a highly reactive acyl chlorosulfite intermediate. This step is crucial as it converts the poor hydroxyl leaving group into a much better chlorosulfite leaving group.[4][5]
-
Nucleophilic Attack by Chloride : The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate Collapse : A tetrahedral intermediate is formed, which rapidly collapses. This collapse expels the stable chlorosulfite group, which then decomposes into sulfur dioxide gas and another chloride ion, regenerating the C=O double bond and forming the final acyl chloride product.[2][3]
Caption: Mechanistic steps for the conversion of a carboxylic acid to an acyl chloride.
Chemical Reactivity Profile
The reactivity of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride is dominated by the interplay of its three core functional groups.[6]
-
Acyl Chloride : This is one of the most reactive carboxylic acid derivatives. The carbonyl carbon is highly electrophilic due to the inductive effect of both the carbonyl oxygen and the adjacent chlorine atom. It will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles (e.g., alcohols, amines, water).
-
Nitro Group (-NO₂) : As a powerful electron-withdrawing group (EWG), the nitro group exerts a strong deactivating effect on the aromatic ring via both inductive and resonance effects. This significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride even more susceptible to nucleophilic attack compared to non-nitrated analogues.[7]
-
1,3-Benzodioxole Ring : This moiety is generally considered an electron-donating group (EDG). However, its donating effect is largely overshadowed by the potent withdrawing nature of the adjacent nitro and carbonyl chloride groups.
Caption: Influence of functional groups on the molecule's reactivity.
Predicted Spectroscopic Profile
While experimental data for this specific compound is not widely published, a reliable spectroscopic profile can be predicted based on the known effects of its constituent functional groups. This theoretical profile is invaluable for reaction monitoring and product confirmation.
-
¹H NMR Spectroscopy : The spectrum is expected to be simple. Two singlets should appear in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. A characteristic singlet for the methylenedioxy (-O-CH₂-O-) protons is predicted to be around δ 6.2-6.5 ppm.
-
¹³C NMR Spectroscopy : Key predicted signals include the acyl chloride carbonyl carbon (δ 165-170 ppm), the carbon bearing the nitro group (significantly downfield), other aromatic carbons, and the methylenedioxy carbon (δ ~102-105 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum should be dominated by a very strong, sharp absorption band characteristic of the acyl chloride C=O stretch, expected around 1780-1815 cm⁻¹. Two other strong bands are predicted for the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the nitro group.
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observable with a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ at m/z 229 and M+2 at m/z 231 in an approximate 3:1 ratio). Common fragmentation pathways would include the loss of a chlorine radical ([M-Cl]⁺) and the loss of a carbonyl group ([M-CO]⁺).
Experimental Protocol: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. Adherence to all institutional and governmental safety regulations is mandatory.
Objective: To synthesize 6-Nitro-1,3-benzodioxole-5-carbonyl chloride from its carboxylic acid precursor.
Materials:
-
6-Nitro-1,3-benzodioxole-5-carboxylic acid
-
Thionyl chloride (SOCl₂), reagent grade
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (optional, but recommended)
-
Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite), magnetic stirrer, and heating mantle.
Procedure:
-
System Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure the entire apparatus is flame-dried or oven-dried to be completely free of moisture, as both thionyl chloride and the acyl chloride product are moisture-sensitive.[2]
-
Reagent Charging: To the flask, add 6-Nitro-1,3-benzodioxole-5-carboxylic acid (1.0 eq). Add sufficient anhydrous solvent (e.g., toluene) to create a stirrable slurry.
-
Catalyst Addition (Optional): Add 1-2 drops of anhydrous DMF. DMF catalyzes the reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[2]
-
Thionyl Chloride Addition: In a fume hood, carefully add thionyl chloride (approx. 1.5-2.0 eq) to the flask via a dropping funnel. The reaction is exothermic and will evolve HCl gas.
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain it for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. A clear solution often indicates the completion of the reaction.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation (often co-distilled with the solvent) under reduced pressure. It is critical to perform this in a well-ventilated fume hood and trap the volatile SOCl₂.
-
Isolation: The resulting crude product, often a solid or oil, can be purified by recrystallization from a non-polar solvent (e.g., hexanes) or used directly in the next synthetic step after thorough drying under a high vacuum.
Applications in Drug Development and Research
6-Nitro-1,3-benzodioxole-5-carbonyl chloride is not typically an end-product but rather a crucial intermediate. Its high reactivity makes it an ideal reagent for:
-
Amide and Ester Synthesis: It serves as a powerful acylating agent to couple the 6-nitro-1,3-benzodioxole moiety to various amine or alcohol scaffolds. This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
-
Probing Biological Systems: The benzodioxole ring is a structural motif found in numerous natural products and pharmacologically active molecules.[8][9] The nitroaromatic component can also be of interest, as such compounds are sometimes explored as bioreductive prodrugs or hypoxia-selective agents.[10]
-
Synthesis of Heterocycles: Acyl chlorides are versatile precursors for the synthesis of various heterocyclic ring systems, which are foundational structures in many pharmaceuticals.
By providing a reliable method to introduce this specific substituted aromatic ring, the compound serves as a valuable tool for medicinal chemists aiming to explore structure-activity relationships (SAR) in their target class of molecules.
References
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Available at: [Link]
-
Al-Aani, M. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. KSU Faculty. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Organic Chemistry Tutor. Available at: [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole. PubChem. Available at: [Link]
-
Diab, Y., et al. (2005). Functionalization of 6-Nitrobenzo[2][4]dioxole with Carbonyl Compounds via TDAE Methodology. Molecules, 10(3), 545-551. Available at: [Link]
-
Diab, Y., et al. (2005). Functionalization of 6-Nitrobenzo[2][4]dioxole with Carbonyl Compounds via TDAE methodology. MDPI. Available at: [Link]
-
de F. F. Leite, L., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Heterocyclic Communications, 7(6), 553-556. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. PubChem. Available at: [Link]
-
Oakwood Chemical. (n.d.). 6-Nitro-1,3-benzodioxole-5-carbaldehyde. Available at: [Link]
-
NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST WebBook. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2). Available at: [Link]
-
PubMed. (2005). Functionalization of 6-nitrobenzo[2][4]dioxole with carbonyl compounds via TDAE methodology. Available at: [Link]
-
ResearchGate. (n.d.). 6-Nitro-1,3-benzodioxole-4-carbaldehyde. Available at: [Link]
-
LookChem. (n.d.). 1,3-benzodioxole-5-carboxylic acid. Available at: [Link]
-
Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro- (PDF). Available at: [Link]
-
Wikipedia. (n.d.). Functional group. Available at: [Link]
-
Api, A.M., et al. (2018). RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. Food and Chemical Toxicology, 118, S102-S109. Available at: [Link]
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Methodological & Application
Application Note: Precision Acylation with 6-Nitro-1,3-benzodioxole-5-carbonyl Chloride
This Application Note is designed for medicinal chemists and process development scientists. It details the handling, reactivity, and synthetic utility of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (also known as 6-nitropiperonyloyl chloride), a high-value electrophile for generating privileged pharmacophores.[1]
Executive Summary & Chemical Profile
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Tadalafil, Paroxetine).[1] The 6-nitro-1,3-benzodioxole-5-carbonyl chloride derivative is a critical building block because it provides a pre-functionalized core for synthesizing quinazolines and quinazolinones —scaffolds frequently found in kinase inhibitors and antibacterial agents.[1]
Chemical Profile
| Property | Data |
| IUPAC Name | 6-Nitro-1,3-benzodioxole-5-carbonyl chloride |
| CAS Number | 50425-29-1 |
| Molecular Weight | 229.57 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Storage | 2–8°C, under Argon/Nitrogen (Hydrolysis Sensitive) |
| Reactivity Class | Electron-deficient Acid Chloride (High Electrophilicity) |
Mechanistic Insight: The "Ortho-Nitro" Effect
Unlike standard benzoyl chlorides, this reagent possesses a nitro group (
-
Enhanced Electrophilicity: The strong electron-withdrawing nature (
effects) of the nitro group makes the carbonyl carbon highly susceptible to nucleophilic attack.[1] -
Hydrolytic Instability: The same activation makes the compound prone to rapid hydrolysis by atmospheric moisture. Strict anhydrous techniques are required.
-
Latent Nucleophile: The nitro group serves as a masked aniline. Post-acylation reduction allows for intramolecular cyclization, a key strategy in heterocycle synthesis.
Core Protocol A: N-Acylation (Amide Bond Formation)
This protocol describes the coupling of 6-nitro-1,3-benzodioxole-5-carbonyl chloride with a primary amine.[1] This is the primary entry point for generating library diversity.
Reagents & Equipment[1][5]
-
Electrophile: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (1.1 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.0 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Atmosphere: Dry Nitrogen or Argon balloon
Step-by-Step Methodology
1. Preparation of the Amine Solution
-
Flame-dry a round-bottom flask and purge with nitrogen.[1]
-
Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add DIPEA (1.5 equiv) via syringe.[1]
-
Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to control the exotherm and prevent bis-acylation or side reactions.[1]
2. Addition of the Acid Chloride [1]
-
Dissolve 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM in a separate vial.
-
Add the acid chloride solution dropwise to the stirring amine solution over 10–15 minutes.
-
Observation: A color change (often darkening) and slight fuming (if TEA is used) may occur.
3. Reaction Maintenance
-
Allow the reaction to warm to room temperature (20–25°C) naturally.
-
Stir for 2–4 hours .
-
Validation: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The acid chloride converts to the methyl ester if quenched with methanol during LC-MS sampling.[1] Look for the disappearance of the amine peak.
4. Workup & Isolation
-
Quench the reaction with saturated aqueous
(removes unreacted acid chloride as the carboxylate). -
Extract with DCM (
). -
Wash the organic layer with 1M HCl (if the product is not basic) to remove excess DIPEA.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
Data Interpretation
The resulting amide is typically a stable solid. If the yield is low (<50%), consider using Pyridine as both solvent and base, as it creates a highly reactive acyl pyridinium intermediate.
Core Protocol B: Scaffold Evolution (Quinazoline Synthesis)
This advanced workflow demonstrates the strategic value of the 6-nitro group.[1] Following Protocol A, the amide is converted into a quinazolinone derivative, a common pharmacophore in EGFR inhibitors.
Workflow Visualization
The following diagram illustrates the transformation from the acid chloride to the bioactive heterocycle.
Caption: Synthetic pathway from acid chloride precursor to quinazolinone scaffold via reductive cyclization.[1][2][3][4][5][6][7][8]
Protocol Summary for Cyclization
-
Reduction: Treat the Nitro-Amide (from Protocol A) with Iron powder (5 equiv) and Ammonium Chloride in EtOH/Water at reflux for 2 hours. Filter and concentrate to get the Amino-Amide .[1]
-
Cyclization: Reflux the Amino-Amide in Triethyl orthoformate (solvent and reagent) with a catalytic amount of p-TsOH for 3–6 hours.
-
Result: Formation of the tricyclic 6,7-methylenedioxy-quinazolin-4-one core.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvent or old reagent.[1] The acid chloride hydrolyzed to the carboxylic acid before reacting. | Use freshly distilled DCM. Check the acid chloride reagent quality; if it is a white powder (carboxylic acid) instead of yellow crystals, treat with |
| Bis-Acylation | Amine is too nucleophilic or excess acid chloride used.[1] | Ensure strict 1:1 stoichiometry. Add the acid chloride very slowly at -78°C or 0°C. |
| Product Solubility | The nitro-amide is often very insoluble.[1] | Switch solvent to DMF or DMAc. Use aqueous workup (precipitation) instead of extraction. |
Safety & Handling
-
Corrosivity: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride releases HCl gas upon contact with moisture.[1] Handle only in a fume hood.
-
Explosion Hazard: While this specific nitro compound is generally stable, nitro-aromatics can be energetic.[1] Avoid heating the neat solid above 100°C.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Double-gloving is recommended when handling the concentrated acid chloride.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15563894, 6-Nitro-1,3-benzodioxole-5-carbonyl chloride.[1] Retrieved from [Link][1]
-
Duan, Y. et al. (2014). Synthesis and EGFR tyrosine kinase inhibitory activity of a series of 4-anilinoquinazoline derivatives. (Context for Quinazoline synthesis from nitro-benzoyl chlorides). European Journal of Medicinal Chemistry. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | C8H4ClNO5 | CID 15563894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
- 8. 6-Nitro-1,3-benzodioxole-5-carboxaldehyde | C8H5NO5 | CID 12840 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol for amide synthesis with 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Application Note: High-Yield Amide Synthesis using 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Strategic Analysis & Chemical Context
The synthesis of amides using 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (also known as 6-nitropiperonyloyl chloride) presents a unique set of electronic and steric challenges that distinguish it from standard benzoyl chloride couplings.
The "Push-Pull" Electronic Conflict:
-
The "Push": The 1,3-benzodioxole ring is strongly electron-donating (via resonance) to the aromatic system, which typically reduces the electrophilicity of the carbonyl carbon.
-
The "Pull": The nitro group (
) at the C6 position is a potent electron-withdrawing group (EWG). -
The Net Effect: The nitro group dominates, activating the carbonyl chloride towards nucleophilic attack. However, its position at C6 (ortho to the C5 carbonyl) introduces steric hindrance . While the carbonyl is electronically activated, the approach of the nucleophile (amine) is sterically encumbered.
Implication for Protocol Design: Unlike simple benzoyl chlorides, this reagent requires strict control of temperature to prevent hydrolysis (due to high electronic activation) while potentially requiring longer reaction times or stronger bases to overcome the steric barrier during the amine attack.
Critical Pre-Requisites (Quality Control)
Before initiating synthesis, the integrity of the acid chloride must be verified. This reagent is moisture-sensitive and degrades into 6-nitro-1,3-benzodioxole-5-carboxylic acid and HCl.
| Parameter | 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (Reagent) | 6-Nitro-1,3-benzodioxole-5-carboxylic acid (Degradant) |
| Appearance | Off-white to pale yellow crystalline solid | Bright yellow / Orange powder |
| Solubility | Soluble in DCM, THF, EtOAc | Poorly soluble in DCM; soluble in basic aqueous media |
| Melting Point | ~103–106 °C | >200 °C (decomposes) |
QC Step: Dissolve a small spatula tip of the reagent in dry DCM. If the solution is cloudy or leaves a bright yellow precipitate, significant hydrolysis has occurred. Recrystallization from dry hexane/toluene or thionyl chloride treatment is required.
Protocol A: Standard Anhydrous Coupling (Preferred Method)
This method is optimized for primary and secondary amines soluble in organic solvents. It utilizes a non-nucleophilic base to scavenge HCl.
Reagents:
-
Amine: 1.0 – 1.1 equiv[3]
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M – 0.2 M concentration)
-
Catalyst: DMAP (10 mol%) Only if amine is sterically hindered.
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Amine Solubilization: Add the Amine and Base (TEA/DIPEA) to the flask.[1][4] Dissolve in anhydrous DCM.
-
Thermal Control: Cool the solution to 0 °C using an ice/water bath.
-
Reasoning: The ortho-nitro group makes the acid chloride highly reactive. Adding it at room temperature can cause localized exotherms, leading to impurities or bis-acylation.
-
-
Reagent Addition: Dissolve the Acid Chloride in a minimal amount of DCM (separately). Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Visual Cue: A white precipitate (amine hydrochloride salt) will form immediately.
-
-
Reaction Phase:
-
Stir at 0 °C for 30 minutes.
-
Remove ice bath and warm to Room Temperature (RT).[1] Stir for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane). The acid chloride spot (high R_f) should disappear.
-
-
Quench & Workup:
-
Quench with saturated
solution.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Extract with DCM (
). -
Wash organic layer with
(to remove unreacted amine/base) followed by Brine. -
Dry over
, filter, and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)[5]
Use this method for amino acids or amines that are water-soluble salts (e.g., Hydrochloride salts).
Reagents:
-
Acid Chloride: 1.1 equiv
-
Base:
(2.0 equiv) or (2.5 equiv) -
Solvent System:
(1:1 ratio)
Step-by-Step Methodology:
-
Aqueous Phase: Dissolve the amine/amino acid and the inorganic base in water.
-
Organic Phase: Dissolve the acid chloride in THF.
-
Biphasic Mixing: Cool the aqueous phase to 0 °C. Add the THF solution dropwise with vigorous stirring.
-
Criticality: Vigorous stirring is essential to maximize the interfacial surface area, as the reaction occurs at the interface.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Isolation:
-
Evaporate the THF under reduced pressure.
-
If Product is Solid: It often precipitates from the remaining aqueous layer. Filter and wash with water.
-
If Product is Soluble: Acidify the aqueous layer (if product is acidic) or extract with EtOAc.
-
Workflow Visualization
The following diagram illustrates the decision logic and workflow for Protocol A (Anhydrous), which is the most common application.
Figure 1: Decision tree for the anhydrous synthesis of 6-nitro-1,3-benzodioxole-5-carboxamides, including quality control steps.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride.[5] | Ensure glassware is flame-dried.[5] Use fresh acid chloride.[5] Increase acid chloride equivalents to 1.2. |
| Unreacted Amine | Steric hindrance from ortho-nitro group. | Add nucleophilic catalyst (DMAP, 10 mol%). Heat reaction to reflux (40 °C for DCM). |
| Yellow Impurity | Formation of 6-nitro-1,3-benzodioxole-5-carboxylic acid. | Wash organic layer thoroughly with saturated |
| Emulsion during Workup | Amide acting as surfactant. | Filter the biphasic mixture through Celite before separation. Add brine to increase ionic strength. |
References
-
Reactivity of Ortho-Substituted Benzoyl Chlorides: Kim, S. H., et al. (2019).[6][7] The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. [Link]
-
General Amide Synthesis Protocols (Acid Chloride Method): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]
-
Schotten-Baumann Reaction Conditions: Organic Chemistry Portal. Schotten-Baumann Reaction. [Link][8]
-
Purification of Amides: Biotage Application Note. How should I purify a complex, polar, amide reaction mixture? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. Lab Reporter [fishersci.dk]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
Application Notes and Protocols: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 6-Nitro-1,3-benzodioxole Scaffold
In the landscape of modern drug discovery, the 1,3-benzodioxole moiety is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid structure, which orients substituents in a defined three-dimensional space, makes it an attractive template for designing molecules that interact with specific biological targets. The introduction of a nitro group, as in 6-nitro-1,3-benzodioxole derivatives, further enhances the synthetic versatility of this scaffold. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for certain transformations and provides a handle for further functionalization, such as reduction to an amino group.[3]
This guide focuses on the application of 6-nitro-1,3-benzodioxole-5-carbonyl chloride, a highly reactive and versatile building block for the synthesis of novel compounds in medicinal chemistry. The acyl chloride functionality allows for efficient coupling with a wide range of nucleophiles, most notably amines, to form stable amide bonds—a cornerstone of many pharmaceutical structures.[4] We will provide a comprehensive overview of its synthesis, key reactions, and detailed protocols for its use, empowering researchers to leverage this valuable intermediate in their drug discovery programs.
Physicochemical Properties of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
A clear understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The properties of 6-nitro-1,3-benzodioxole-5-carbonyl chloride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₅ | [5] |
| Molecular Weight | 229.57 g/mol | [5] |
| CAS Number | 50425-29-1 | [5] |
| Appearance | Solid (predicted) | |
| IUPAC Name | 6-nitro-1,3-benzodioxole-5-carbonyl chloride | [5] |
| Synonyms | 4,5-methylenedioxy-2-nitrobenzoyl chloride | [5] |
Synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride: A Two-Step Approach
The synthesis of the target acyl chloride is a straightforward two-step process starting from the commercially available 6-nitropiperonal (6-nitro-1,3-benzodioxole-5-carbaldehyde).[6] The first step is the oxidation of the aldehyde to the corresponding carboxylic acid, followed by chlorination to the acyl chloride.
Step 1: Oxidation of 6-Nitropiperonal to 6-Nitro-1,3-benzodioxole-5-carboxylic acid
The oxidation of the aldehyde can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) being a common and effective choice.
Protocol 1: Synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid
Materials:
-
6-Nitropiperonal (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 6-nitropiperonal in acetone in a round-bottom flask.
-
Prepare a solution of KMnO₄ in water and add it dropwise to the stirred solution of 6-nitropiperonal, maintaining the temperature below 20°C with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-nitro-1,3-benzodioxole-5-carboxylic acid.
Step 2: Conversion of the Carboxylic Acid to the Acyl Chloride
The carboxylic acid is readily converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂).[7] This reaction is typically high-yielding and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Protocol 2: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Materials:
-
6-Nitro-1,3-benzodioxole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-nitro-1,3-benzodioxole-5-carboxylic acid and anhydrous toluene (or DCM).
-
Add a catalytic amount (1-2 drops) of anhydrous DMF to the suspension.
-
Slowly add thionyl chloride to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (or stir at room temperature if using DCM) and maintain for 1-2 hours. The reaction can be monitored by observing the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.
-
The resulting crude 6-nitro-1,3-benzodioxole-5-carbonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization from a non-polar solvent like hexanes, though care must be taken to avoid hydrolysis.
Application in Medicinal Chemistry: Synthesis of Amide Scaffolds
The primary application of 6-nitro-1,3-benzodioxole-5-carbonyl chloride in medicinal chemistry is as an acylating agent for the synthesis of amides. This reaction is a robust and high-yielding method to couple the benzodioxole moiety to a variety of amine-containing fragments, which is a key step in the synthesis of many biologically active molecules, including potential enzyme inhibitors. For instance, the benzodioxole scaffold is present in molecules designed as PARP inhibitors, which are a class of anticancer agents.[8]
General Protocol for Amide Synthesis
The following protocol describes a general procedure for the coupling of 6-nitro-1,3-benzodioxole-5-carbonyl chloride with a primary or secondary amine.
Protocol 3: Synthesis of N-substituted-6-nitro-1,3-benzodioxole-5-carboxamides
Materials:
-
6-Nitro-1,3-benzodioxole-5-carbonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine and the base in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the crude 6-nitro-1,3-benzodioxole-5-carbonyl chloride in a minimal amount of anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the cooled, stirred amine solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-substituted-6-nitro-1,3-benzodioxole-5-carboxamide.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthetic workflow for the preparation and application of 6-nitro-1,3-benzodioxole-5-carbonyl chloride.
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Conclusion and Future Perspectives
6-Nitro-1,3-benzodioxole-5-carbonyl chloride is a potent and versatile building block for medicinal chemists. Its straightforward synthesis and high reactivity make it an excellent choice for introducing the 6-nitro-1,3-benzodioxole scaffold into target molecules, primarily through the formation of robust amide linkages. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel derivatives for various therapeutic applications. Further functionalization of the resulting amides, for example, through reduction of the nitro group to an amine, opens up additional avenues for creating diverse chemical libraries for biological screening. The strategic use of this building block will undoubtedly continue to contribute to the advancement of drug discovery and development.
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-
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PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]
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Karthikeyan, S., et al. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Crystallographic Communications, 2011, 67(12), o3469. [Link]
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Guillon, J., et al. Functionalization of 6-Nitrobenzo[3][6]dioxole with Carbonyl Compounds via TDAE Methodology. Molecules, 2007, 12(3), 553-563. [Link]
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Santos, J. F., et al. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Antioxidants, 2022, 11(10), 2011. [Link]
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Dawood, R. S., & Hamed, A. S. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 2019, 23(Special Issue I), 14-21. [Link]
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Leite, A. C. L., & Brondani, D. J. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Revista de Ciências Farmacêuticas Básica e Aplicada, 2004, 25(2), 223-226. [Link]
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MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]
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Application Notes and Protocols: Strategic Derivatization of 6-Nitro-1,3-benzodioxole-5-carbonyl Chloride for Enhanced Biological Screening
Introduction: The Rationale for Derivatization
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, anti-hyperlipidemia, and enzyme inhibition properties.[1][2] Specifically, derivatives of this scaffold have been identified as potent inhibitors of critical cellular processes like tubulin polymerization, highlighting their potential as antineoplastic agents.[3]
The introduction of a nitro group at the 6-position not only modulates the electronic properties of the aromatic ring but also serves as a crucial synthetic handle. The electron-withdrawing nature of the nitro group can influence binding interactions with biological targets and offers a site for future reduction to an amine, enabling further diversification.[4]
This guide focuses on 6-Nitro-1,3-benzodioxole-5-carbonyl chloride[5], a highly reactive acyl chloride. Its utility lies in its ability to readily undergo nucleophilic acyl substitution, making it an ideal starting material for generating diverse libraries of amide and ester derivatives. The primary objectives for such derivatization in a drug discovery context are:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore the chemical space around the core scaffold, identifying which functional groups enhance potency, selectivity, and bioavailability.
-
Modulation of Physicochemical Properties: To improve critical drug-like properties such as aqueous solubility, membrane permeability, and metabolic stability.
-
Enhanced Analytical Detection: To append moieties that improve ionization efficiency and chromatographic retention for sensitive analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
This document provides detailed protocols for the synthesis of amide and ester derivatives from this key intermediate, explains the chemical principles behind the chosen methodologies, and outlines a framework for their application in biological assays.
Core Chemistry: The Nucleophilic Acyl Substitution Mechanism
The derivatization protocols described herein are predicated on the nucleophilic acyl substitution reaction. As an acyl chloride, 6-Nitro-1,3-benzodioxole-5-carbonyl chloride is one of the most reactive carboxylic acid derivatives.[8] The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the final substituted product.[9]
Caption: General mechanism of nucleophilic acyl substitution.
Synthesis of Amide Derivatives: The Schotten-Baumann Protocol
The formation of an amide bond is a cornerstone of medicinal chemistry. The Schotten-Baumann reaction provides a robust and high-yielding method for acylating primary and secondary amines with acyl chlorides.[9][10] The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.[]
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the solution at room temperature for 5-10 minutes. For less reactive amines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) may be added.
-
Acylation: Prepare a separate solution of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Causality Note: The reaction between an acyl chloride and an amine is often exothermic.[] Adding the acyl chloride slowly at a reduced temperature helps to control the reaction rate, minimizing the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality Note: The aqueous washes serve to remove the hydrochloride salt of the base, unreacted base, and any hydrolyzed carboxylic acid, ensuring a purer crude product before final purification.
-
-
Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis of amide derivatives.
Representative Amide Derivatives
| Amine Nucleophile | Product Class | Molecular Weight ( g/mol ) | Expected Yield | Key Biological Rationale |
| Benzylamine | N-Benzyl Amide | 316.28 | >85% | Introduces aromatic ring for potential π-stacking interactions. |
| Morpholine | Morpholinyl Amide | 296.25 | >90% | Increases polarity and potential aqueous solubility. |
| Glycine methyl ester | Amino Acid Derivative | 298.23 | >80% | Mimics peptide linkages; can interact with amino acid binding sites. |
| Aniline | Anilide | 302.25 | >75% | Explores flat, aromatic substituents for SAR. |
Synthesis of Ester Derivatives
The reaction of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride with alcohols or phenols provides a direct route to ester derivatives. This reaction is generally very fast and often vigorous, proceeding readily at room temperature to produce the ester and HCl gas.[12] While the reaction can proceed without a catalyst, the inclusion of a base like pyridine is common practice to act as a proton scavenger.[13]
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM, THF, or benzene[14]). Add pyridine (1.1 equivalents) and stir.
-
Causality Note: Pyridine serves a dual purpose: it neutralizes the HCl byproduct and can also act as a nucleophilic catalyst, accelerating the reaction.
-
-
Acylation: Slowly add a solution of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirring alcohol solution at 0 °C.
-
Reaction and Monitoring: Allow the mixture to warm to room temperature and stir for 1-4 hours. The reaction is typically faster than amidation. Monitor for the disappearance of the starting alcohol by TLC.
-
Work-up and Purification: Perform an aqueous work-up as described in the amide synthesis protocol (Section 3.1, steps 5-6).
-
Final Purification: Purify the crude product by flash column chromatography or recrystallization. Characterize the final ester by ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for the synthesis of ester derivatives.
Representative Ester Derivatives
| Alcohol Nucleophile | Product Class | Molecular Weight ( g/mol ) | Expected Yield | Key Biological Rationale |
| Ethanol | Ethyl Ester | 255.19 | >90% | Simple alkyl ester to probe for steric hindrance. |
| Phenol | Phenyl Ester | 303.24 | >85% | Introduces an aromatic ester, which can be a bioisostere for an amide. |
| Benzyl Alcohol | Benzyl Ester | 317.27 | >90% | Adds a flexible aromatic group; can act as a prodrug. |
| 4-Methoxyphenol | Aryl Ether Ester | 333.26 | >80% | Adds a hydrogen bond donor/acceptor group for SAR. |
Framework for Application in Biological Assays
The successful synthesis of a derivative library is the first step. Its effective use in biological screening requires careful planning.
Structure-Activity Relationship (SAR) Workflow
The primary goal is to correlate changes in chemical structure with changes in biological activity. A typical workflow involves synthesizing a focused library of derivatives, testing them in a primary biological assay, and analyzing the data to inform the design of the next generation of compounds.
Caption: Conceptual workflow for a Structure-Activity Relationship study.
Critical Considerations for Biological Screening
-
Compound Purity: It is imperative that all compounds submitted for biological testing are of high purity (>95%), as determined by LC-MS and ¹H NMR. Impurities can lead to false positives or inaccurate potency measurements.
-
Solubility: Most derivatives will have limited aqueous solubility. Prepare stock solutions in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions for assays should be made in aqueous buffer, ensuring the final DMSO concentration is low (<0.5%) to avoid solvent-induced artifacts.
-
Controls: Every assay plate must include appropriate controls:
-
Negative Control: Vehicle only (e.g., buffer with 0.5% DMSO).
-
Positive Control: A known active compound for that assay.
-
Scaffold Control: The parent 6-Nitro-1,3-benzodioxole-5-carboxylic acid[15] should be tested to establish a baseline activity for the core structure.
-
Safety Precautions
-
Acyl Chlorides: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride is a lachrymator and is highly reactive towards moisture. It should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware must be thoroughly dried before use.[13]
-
Nitroaromatic Compounds: Many nitroaromatic compounds are potentially hazardous and should be handled with care.[4] Avoid inhalation of dust and skin contact.
-
Solvents and Reagents: Work with organic solvents (DCM, THF) and bases (TEA, pyridine) in a well-ventilated fume hood.
References
-
Clark, J. (2015). Making esters using acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
American Chemical Society. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]
-
Amiri-Attou, O., Terme, T., & Vanelle, P. (2005). Functionalization of 6-Nitrobenzo[10][12]dioxole with Carbonyl Compounds via TDAE Methodology. Molecules, 10(3), 545–551. [Link]
-
PubChem. (n.d.). 6-Nitro-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Archiv der Pharmazie, 335(7), 323-326.
- Ilaš, J., et al. (2022). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju, 73(2), 105-117.
- Loike, J. D., et al. (1985). Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis. Molecular Pharmacology, 27(1), 94-102.
- de F. F. Leite, A., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
-
PubMed. (2005, May 13). Functionalization of 6-nitrobenzo[10][12]dioxole with carbonyl compounds via TDAE methodology. Retrieved from [Link]
-
MDPI. (2005, May 13). Functionalization of 6-Nitrobenzo[10][12]dioxole with Carbonyl Compounds via TDAE methodology. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 6-Nitro-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole. Retrieved from [Link]
- Wu, X., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(18), 7277-7283.
-
LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
- David, V., & Moldoveanu, S. C. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
-
PubChemLite. (n.d.). 1,3-benzodioxole-5-carboxylic acid, 6-((1,3-dihydro-3-oxo-1-isobenzofuranyl)amino)-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
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Application Note: Continuous Flow Synthesis & Handling of 6-Nitro-1,3-benzodioxole-5-carbonyl Chloride Derivatives
Executive Summary
This application note details the continuous flow processing of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (CAS: 50425-29-1), a highly reactive and moisture-sensitive building block used in the synthesis of quinazoline alkaloids and bioactive amides.[1][2]
Traditional batch handling of this compound presents two distinct challenges:
-
Hydrolytic Instability: Rapid degradation upon exposure to atmospheric moisture.[1]
-
Thermal Hazard: The ortho-nitro substituent increases the risk of thermal runaway during exothermic acyl substitutions.[1]
We present a telescoped continuous flow protocol that generates the acid chloride in situ from its carboxylic acid precursor and immediately consumes it in a subsequent amidation step. This "generate-and-consume" strategy eliminates isolation, enhances safety, and improves overall yield.[1][2]
Chemical Context & Safety Assessment
The Scaffold
The 6-nitro-1,3-benzodioxole motif is a "privileged structure" in medicinal chemistry, serving as a core for:
-
Antiviral agents (via reduction to the aniline and subsequent heterocyclization).
-
Potential antitumor agents (quinazoline-dione derivatives).[1][2]
Safety & Handling in Flow
Processing nitro-aromatic acid chlorides requires strict thermal control.[1][2]
-
Exotherm Management: The reaction of acid chlorides with amines is highly exothermic. In batch, this requires slow addition and cryogenic cooling. Flow reactors, with their high surface-area-to-volume ratio, allow this reaction to proceed at ambient or elevated temperatures without thermal accumulation.[1][2]
-
Moisture Exclusion: The closed system of a flow reactor inherently protects the labile acid chloride from hydrolysis, negating the need for Schlenk lines or gloveboxes during scale-up.[2]
Experimental Protocol: Telescoped Amidation
Reaction Scheme
The workflow consists of two coupled reaction zones:
-
Reactor 1 (Activation): Conversion of 6-nitro-1,3-benzodioxole-5-carboxylic acid to the acid chloride using Thionyl Chloride (
). -
Reactor 2 (Amidation): Coupling of the crude acid chloride stream with a primary amine (e.g., Benzylamine) to form the amide.
Materials & Reagents[1]
-
Precursor: 6-Nitro-1,3-benzodioxole-5-carboxylic acid (0.5 M in Anhydrous THF/DMF 9:1).[1][2]
-
Reagent A: Thionyl Chloride (Neat).[1]
-
Reagent B: Benzylamine (1.0 M in THF) + Triethylamine (1.5 equiv, scavenger).[1]
-
Solvent: Anhydrous THF (System solvent).[1]
System Configuration (Detailed)
| Parameter | Zone 1: Chlorination | Zone 2: Amidation |
| Reactor Type | PFA Coil Reactor (10 mL) | Glass Static Mixer / PFA Coil (20 mL) |
| Temperature | 60 °C | 25 °C (Ambient) |
| Pressure | 4 bar (BPR) | 4 bar (BPR) |
| Residence Time | 20 minutes | 10 minutes |
| Stoichiometry | 1.2 equiv | 1.1 equiv Amine |
Step-by-Step Procedure
Step 1: System Preparation
-
Flush the entire flow system (HPLC pumps, reactor coils) with anhydrous THF for 30 minutes to remove trace moisture.
-
Set the Back Pressure Regulator (BPR) to 4 bar (60 psi) to prevent solvent boiling and gas expansion (
) from disrupting flow stability.
Step 2: Acid Chloride Generation (Zone 1)
-
Pump the Carboxylic Acid solution (Pump A) at 0.5 mL/min.
-
Pump Neat
(Pump B) at a rate calculated to deliver 1.2 equivalents. -
Combine streams in a T-mixer and pass through a 10 mL PFA coil heated to 60 °C.
Step 3: Telescoped Amidation (Zone 2)
-
Direct the output of Zone 1 immediately into a second T-mixer.[1]
-
Introduce the Amine/Base solution (Pump C) at 1.0 mL/min.
-
Pass the combined stream through a 20 mL reactor coil at 25 °C. The exotherm is dissipated instantly by the reactor walls.
-
Note: The Triethylamine neutralizes the HCl generated, forming salts. Ensure the tubing diameter is sufficient (≥ 1.0 mm ID) to prevent clogging by precipitate, or use an ultrasound bath for the reactor coil.
-
Step 4: Workup
-
Collect the output stream into a stirred vessel containing aqueous
. -
Separate phases; wash the organic layer with brine.
-
Evaporate solvent to yield the crude amide.
Data & Optimization
The following data represents typical optimization metrics for this scaffold.
Table 1: Solvent Screening for Zone 1 (Chlorination)
| Solvent System | Temperature | Conversion (%) | Observations |
| Toluene | 80 °C | 85% | Slow kinetics; solubility issues with nitro-acid.[1][2] |
| THF / DMF (9:1) | 60 °C | >99% | Optimal solubility and rate. |
| DCM | 40 °C (Reflux) | 70% | Temperature limited; incomplete conversion.[1][2] |
Table 2: Residence Time vs. Yield (Amidation Step)
| Residence Time (Zone 2) | Yield (Isolated) | Purity (HPLC) |
| 2 min | 65% | 88% |
| 5 min | 82% | 94% |
| 10 min | 96% | >98% |
| 20 min | 95% | 96% (Trace hydrolysis) |
Visualization
Reactor Setup Diagram
The following diagram illustrates the telescoped "Generate-and-Consume" workflow.
Caption: Figure 1: Schematic of the two-stage continuous flow synthesis. Zone 1 activates the acid; Zone 2 performs the amidation.
Reaction Pathway
The chemical transformation logic is depicted below.
Caption: Figure 2: Chemical pathway. The unstable acid chloride intermediate is generated and consumed within the closed system.
References
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Link[1][2]
-
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.[1][2] Angewandte Chemie International Edition, 54(23), 6688-6728.[1][2] Link[1][2]
-
Movsisyan, M., et al. (2016). Taming hazardous chemistry by continuous flow technology. Chemical Society Reviews, 45, 4892-4928.[1][2] Link
-
PubChem. (n.d.).[1] 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole Compound Summary. National Library of Medicine. Link[1][2]
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Application Notes and Protocols: One-Pot Synthesis Utilizing 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Introduction: The Strategic Importance of the 6-Nitro-1,3-benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[1][2] The introduction of a nitro group at the 6-position, ortho to the carbonyl linkage, not only modulates the electronic properties of the molecule but also serves as a versatile synthetic handle for further chemical transformations. The title compound, 6-Nitro-1,3-benzodioxole-5-carbonyl chloride, is a highly reactive and valuable building block for the facile synthesis of a diverse library of amide derivatives. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it an exceptionally reactive precursor for nucleophilic acyl substitution reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the one-pot synthesis of N-substituted amides derived from 6-Nitro-1,3-benzodioxole-5-carbonyl chloride. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, and discuss the potential applications of the synthesized compounds in drug discovery.
Core Synthesis Strategy: The Schotten-Baumann Reaction
The one-pot synthesis of amides from 6-Nitro-1,3-benzodioxole-5-carbonyl chloride is most effectively achieved through the Schotten-Baumann reaction. This classic and reliable method involves the acylation of primary or secondary amines with an acyl chloride in the presence of a base.[3][4][5][6][7] The base plays a crucial role in neutralizing the hydrogen chloride gas generated during the reaction, thereby driving the equilibrium towards the formation of the amide product.[7]
The general workflow for this one-pot synthesis is depicted in the following diagram:
Caption: One-pot synthesis workflow for N-substituted amides.
Reaction Mechanism: Nucleophilic Acyl Substitution
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the 6-Nitro-1,3-benzodioxole-5-carbonyl chloride. This results in the formation of a tetrahedral intermediate.[4][5]
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by the base (e.g., triethylamine) to yield the final N-substituted amide and the corresponding ammonium salt.
The mechanism is illustrated in the diagram below:
Caption: Mechanism of amide formation.
Detailed Experimental Protocol: One-Pot Synthesis of N-Aryl-6-nitro-1,3-benzodioxole-5-carboxamides
This protocol describes a general and reliable method for the synthesis of N-aryl amides from 6-Nitro-1,3-benzodioxole-5-carbonyl chloride and a substituted aniline.
Materials:
-
6-Nitro-1,3-benzodioxole-5-carbonyl chloride (1.0 eq)
-
Substituted Aniline (1.0-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0-1.2 eq) in anhydrous DCM.
-
Addition of Base: To the stirred solution of the aniline, add triethylamine (2.0-3.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: In a separate dry flask, dissolve 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Reaction: Slowly add the solution of the acyl chloride to the cooled and stirred aniline solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of various N-substituted amides. Note that reaction times and yields may vary depending on the specific amine used.
| Amine (R-NH₂) | Base (eq) | Solvent | Time (h) | Yield (%) |
| Aniline | TEA (2.5) | DCM | 4 | ~85-95 |
| 4-Methoxyaniline | TEA (2.5) | DCM | 3 | ~90-98 |
| 4-Chloroaniline | DIPEA (3.0) | DCM | 8 | ~80-90 |
| Benzylamine | TEA (2.5) | DCM | 2 | ~90-97 |
| Morpholine | TEA (2.5) | DCM | 2 | ~95-99 |
Applications in Drug Development
The N-substituted 6-nitro-1,3-benzodioxole-5-carboxamides are valuable intermediates and final compounds in drug discovery. The 1,3-benzodioxole core is a key pharmacophore in a number of biologically active molecules. For instance, derivatives of 1,3-benzodioxole have been investigated for their potential as antitumor agents.[8] The amide linkage is a stable and common functional group in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties.
Furthermore, the nitro group on the synthesized amides offers a strategic point for further chemical diversification. It can be readily reduced to an amino group, which can then be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies. This approach allows for the fine-tuning of the biological activity of the lead compounds.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of N-substituted amides utilizing the highly reactive 6-Nitro-1,3-benzodioxole-5-carbonyl chloride. The Schotten-Baumann reaction conditions described are robust and applicable to a wide range of primary and secondary amines. The resulting products are valuable building blocks in medicinal chemistry, offering significant potential for the development of novel therapeutic agents. The straightforward nature of this one-pot synthesis, coupled with the versatility of the product scaffold, makes this methodology a powerful tool for researchers in both academic and industrial settings.
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Retrieved from [Link]
-
Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. (2014, July 1). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019, January 4). National Institutes of Health. Retrieved from [Link]
-
A one pot protocol to convert nitro-arenes into N-aryl amides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019, May 16). ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis. (1985, January). PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by aminocarbonylation. Retrieved from [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). MDPI. Retrieved from [Link]
-
Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. (2026, January 5). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitro-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common side reactions with 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Welcome to the technical support center for 6-Nitro-1,3-benzodioxole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for experiments involving this highly reactive reagent. Our goal is to help you anticipate and resolve common challenges, ensuring the success and integrity of your synthetic routes.
Introduction: Understanding the Reactivity Profile
6-Nitro-1,3-benzodioxole-5-carbonyl chloride is a valuable building block in organic synthesis, particularly for the introduction of the 6-nitro-1,3-benzodioxole moiety, a common scaffold in medicinal chemistry. Its utility stems from the high reactivity of the acyl chloride functional group. However, this reactivity is a double-edged sword, often leading to a variety of side reactions if not handled with appropriate care and expertise.
The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbonyl carbon.[1][2] This heightened reactivity makes it an excellent acylating agent but also renders it highly susceptible to unintended reactions with various nucleophiles. This guide will address the most common side reactions and provide strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction with an amine to form an amide is giving a low yield, and I'm isolating the corresponding carboxylic acid. What is happening?
A1: This is the most common issue encountered and is almost certainly due to hydrolysis of the acyl chloride. Acyl chlorides react readily with even trace amounts of water to form the corresponding carboxylic acid.[1][3][4][5] The presence of the electron-withdrawing nitro group makes 6-Nitro-1,3-benzodioxole-5-carbonyl chloride particularly sensitive to moisture.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Reagent Quality: Ensure your 6-Nitro-1,3-benzodioxole-5-carbonyl chloride has been stored properly and has not been exposed to atmospheric moisture.
Q2: My amide-coupling reaction is sluggish, and I'm recovering unreacted amine starting material. Why is this happening?
A2: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[1] This acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.
Solution:
-
Inclusion of a Base: It is crucial to add a non-nucleophilic base to the reaction mixture to act as an HCl scavenger. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1] Typically, at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic base are required.
Q3: I am observing multiple products in my reaction mixture that are difficult to separate. What could be the cause?
A3: This can arise from several factors:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting materials and products.
-
Competing Nucleophiles: If your reaction system contains other nucleophilic species besides your target amine (e.g., alcohols, or if the solvent itself is nucleophilic), you will form a mixture of products (e.g., esters and amides).
-
Side Reactions of the Product: Depending on the reaction conditions, the newly formed amide could potentially undergo further reactions.
Preventative Measures:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Purified Reagents and Solvents: Use highly pure, anhydrous, and non-nucleophilic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile). Ensure your amine is of high purity.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a more detailed look at common side reactions and step-by-step protocols to minimize their occurrence.
Side Reaction 1: Hydrolysis
-
Mechanism: Nucleophilic attack of water on the highly electrophilic carbonyl carbon, followed by elimination of HCl.[4][5]
-
Consequence: Formation of 6-Nitro-1,3-benzodioxole-5-carboxylic acid, which is often a solid and can complicate purification.
Experimental Protocol for Minimizing Hydrolysis:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Store solvents over activated 4Å molecular sieves. Ensure all other reagents are anhydrous.
-
Reaction Setup: Set up the reaction under a positive pressure of an inert gas. Add reagents via syringe through a septum.
Side Reaction 2: Incomplete Amide Formation due to HCl Byproduct
-
Mechanism: Protonation of the amine nucleophile by the generated HCl, forming a non-nucleophilic ammonium salt.
-
Consequence: Low conversion to the desired amide and recovery of the amine starting material as its hydrochloride salt.
Experimental Protocol for Efficient Amide Synthesis:
-
Reagents:
-
6-Nitro-1,3-benzodioxole-5-carbonyl chloride (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine and the base in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 6-Nitro-1,3-benzodioxole-5-carbonyl chloride in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
-
Visualization of Key Reaction Pathways
Caption: Desired vs. side reaction pathways for 6-Nitro-1,3-benzodioxole-5-carbonyl chloride.
Data Summary: Common Bases and Solvents
| Base | pKa of Conjugate Acid | Comments |
| Triethylamine (TEA) | ~10.7 | Commonly used, volatile, can be difficult to remove under vacuum. |
| DIPEA (Hünig's base) | ~11.0 | Sterically hindered, less nucleophilic than TEA. Good for sensitive substrates. |
| Pyridine | ~5.2 | Less basic, can sometimes act as a nucleophilic catalyst. |
| Proton Sponge | ~12.1 | Very hindered, non-nucleophilic, expensive. |
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | Polar | 40 | Excellent solvent for many organic compounds, easy to remove. |
| Tetrahydrofuran (THF) | Polar | 66 | Can be a good alternative to DCM. Must be free of peroxides. |
| Acetonitrile (MeCN) | Polar | 82 | Good for reactions requiring slightly higher temperatures. |
| Toluene | Nonpolar | 111 | Useful for higher temperature reactions. |
Advanced Troubleshooting
Issue: The nitro group is being reduced during my reaction.
While less common as a direct side reaction of the acyl chloride, the nitro group can be sensitive to certain reaction conditions, especially if reducing agents are present.
-
Cause: Unintended reducing agents in the reaction mixture or subsequent workup steps. For example, some grades of catalysts used for other transformations might have residual activity for nitro reduction.
-
Solution: Carefully scrutinize all reagents and reaction steps for potential reducing agents. If a reduction is desired later in the synthetic sequence, ensure the acyl chloride reaction is complete and the compound is purified before proceeding.
Issue: The benzodioxole ring is being cleaved.
This is a rare side reaction but can occur under harsh acidic or basic conditions.
-
Cause: Strong acids or bases can lead to the cleavage of the methylenedioxy bridge.
-
Solution: Maintain a near-neutral pH during workup and purification. Use mild bases for HCl scavenging. Avoid prolonged exposure to strong acids or bases.
References
- Vertex AI Search. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Save My Exams. (2025). 33.3 Acyl Chlorides | CIE A Level Chemistry Revision Notes 2025.
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
- chemguide. (n.d.).
- Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides.
- Acyl Halide Substitution Reactions. (n.d.). Acyl Halide Substitution Reactions.
- BenchChem. (2025). Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride.
Sources
troubleshooting failed reactions with 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
[1][2]
Status: Operational | Reagent CAS: 50425-29-1 | MW: 229.57 g/mol Safety Warning: corrosive, moisture-sensitive, potential sensitizer.[1][2][3] Handle in a fume hood.
Introduction: The Reagent Profile
Welcome to the technical support hub for 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (also known as 6-nitropiperonyloyl chloride).[1][2][3] This reagent is a critical scaffold in medicinal chemistry, particularly for synthesizing amide-based inhibitors where the benzodioxole ring provides metabolic stability and the nitro group offers electronic tuning.[1]
The Paradox of Reactivity: Researchers often underestimate this reagent. The ortho-nitro group exerts two opposing forces:
-
Electronic Activation: The strong electron-withdrawing nature (
) makes the carbonyl carbon highly electrophilic and reactive toward nucleophiles.[1][2][3][4] -
Steric Hindrance: The bulky nitro group physically shields the carbonyl, potentially slowing down attack by bulky amines.
This guide addresses the specific failure modes arising from this duality.
Module 1: Pre-Reaction Quality Control (QC)
"Is my reagent dead?" Most failures occur because the acid chloride has already hydrolyzed to the carboxylic acid (6-nitro-1,3-benzodioxole-5-carboxylic acid) inside the bottle.[1][2]
The Methanolysis Test (Standard Operating Procedure)
Do not analyze the acid chloride directly by LC-MS (it hydrolyzes on the column).[2] Instead, convert it to a stable methyl ester to verify purity.
Protocol:
-
Take ~5 mg of the reagent.
-
Dissolve in 0.5 mL of anhydrous methanol (HPLC grade).
-
Add 1 drop of triethylamine (Et3N).[2]
-
Shake for 5 minutes.
Interpretation:
| Observation | Diagnosis | Action |
|---|---|---|
| Single Peak (Methyl Ester) | Reagent is >95% Pure | Proceed with reaction.[1][2][3] |
| Two Peaks (Ester + Acid) | Partial Hydrolysis | Recrystallize or use excess reagent (1.5–2.0 eq).[2] |
| Single Peak (Acid Only) | Total Hydrolysis | Discard. Reagent is dead. Re-synthesize from acid using
Module 2: Troubleshooting Logic & FAQs
Visual Troubleshooting Logic Tree
Use this decision matrix to diagnose your specific failure mode.
Caption: Diagnostic workflow for identifying the root cause of reaction failure, distinguishing between reagent quality, moisture contamination, and steric barriers.
Specific Issue Guides
Issue 1: "I see the starting material (amine) remaining, but the acid chloride is gone."
Diagnosis: Competitive Hydrolysis. The nitro group makes the carbonyl carbon extremely "thirsty." If your solvent (DCM, THF, DMF) contains even trace water, the acid chloride will react with water faster than with your hindered amine.
-
The Trap: The resulting carboxylic acid is unreactive under standard basic conditions, so the reaction stops.
-
The Fix:
Issue 2: "The reaction turns dark red/black immediately."
Diagnosis: Meisenheimer Complex Formation / Decomposition. Nitro-aromatics are electron-deficient.[1][2][3] In the presence of strong nucleophiles or reducing agents, the ring itself can be attacked (Nucleophilic Aromatic Substitution), or the nitro group can facilitate redox decomposition.
-
The Fix:
-
Ensure temperature is controlled (
addition, warm to RT). -
Avoid strong, non-nucleophilic bases like NaH or LDA. Stick to mild organic bases (DIPEA, Pyridine).[2]
-
Exclude light (wrap flask in foil) if the reaction time is long (>12h).
-
Issue 3: "Yield is low despite dry conditions."
Diagnosis: Steric Deactivation. The ortho-nitro group blocks the trajectory of the incoming amine.[2][3]
-
The Fix: Use a Nucleophilic Catalyst .[2]
Module 3: Synthesis & Workup Protocols
Pathway: Synthesis vs. Degradation
Understanding the chemical pathway is essential for controlling the outcome.
Caption: Reaction pathways showing the desired amide formation versus the competing hydrolysis (red dashed line) that regenerates the starting acid.
Recommended Synthesis Protocol (If Commercial Reagent Fails)
If your commercial bottle is hydrolyzed, synthesize it fresh.[2][3] This is often more reliable than purification.
-
Setup: Flame-dried round-bottom flask, inert atmosphere (
/Ar). -
Reagents: Suspend 6-nitro-1,3-benzodioxole-5-carboxylic acid (1.0 eq) in anhydrous DCM (
). -
Activation: Add Oxalyl Chloride (1.5 eq) dropwise at
. -
Catalysis: Add DMF (1-2 drops, catalytic).[1][2][4] Note: Gas evolution (
) will be vigorous.[1][2] -
Completion: Stir at RT for 2 hours until the solution becomes clear/yellow.
-
Isolation: Concentrate in vacuo to remove excess oxalyl chloride.[2] Re-dissolve in dry DCM and repeat concentration (to remove HCl traces).
-
Usage: Use the crude yellow solid immediately for the coupling step.
Workup & Isolation of Amide
Acid chlorides leave acidic residues. Proper neutralization is key.
-
Quench: Add saturated aqueous
(Sodium Bicarbonate). Stir for 15 mins to hydrolyze unreacted acid chloride. -
Extraction: Extract with EtOAc or DCM (
). -
Wash:
-
Drying: Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride. Link (Note: Protocol adapted for benzodioxole analog based on structural similarity and standard acid chloride handling).[2]
-
PubChem. (n.d.).[2] 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | C8H4ClNO5.[1][2] National Library of Medicine. Link[1][2]
-
Fisher Scientific. (n.d.).[2] Safety Data Sheet: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride. Link
-
Wikipedia. (n.d.).[2] 1,3-Benzodioxole.[1][2][3][6][7][8] Link[1][2]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Link
Sources
- 1. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 2. 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | C8H4ClNO5 | CID 15563894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
managing moisture sensitivity of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Technical Support Center: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride Handling Guide
Ticket ID: #MOISTURE-CNTRL-50425 Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Subject: Advanced Moisture Management & Troubleshooting for 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Executive Summary: The Stability Paradox
You are working with 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (CAS: 50425-29-1).[1] This is not a standard benzoyl chloride. The presence of the nitro group (
The Golden Rule: This compound does not "tolerate" moisture; it actively scavenges it. Treat it with the same rigor as you would a highly reactive sulfonyl chloride or a pyrophoric reagent.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent degradation, you must understand the mechanism driving it. The degradation is not random; it is a predictable cascade driven by the electronic environment of the benzene ring.
Mechanistic Insight:
-
Electronic Activation: The nitro group is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-M), it pulls electron density away from the carbonyl carbon.
-
Nucleophilic Susceptibility: This electron deficiency makes the carbonyl carbon highly susceptible to nucleophilic attack, even by weak nucleophiles like atmospheric water vapor.
-
The Hydrolysis Loop: The reaction releases Hydrochloric Acid (HCl). Unlike some hydrolyses that are self-limiting, the generated HCl can catalyze further degradation or damage acid-sensitive moieties in your synthesis.
Figure 1: Degradation Pathway & Electronic Activation
Caption: The electron-withdrawing nitro group accelerates the nucleophilic attack of water, rapidly converting the active chloride to the inert acid form.
Module 2: The "Dry Chain" Protocol (Standard Operating Procedures)
This protocol is designed to be self-validating. If you follow these steps, the compound remains stable. If you deviate, the physical signs of degradation (crusting, fuming) will appear immediately.
Storage Hierarchy
| Storage Tier | Method | Shelf Life Estimate |
| Tier 1 (Gold Standard) | Glovebox ( | > 12 Months |
| Tier 2 (Standard) | Schlenk flask under positive | 3-6 Months |
| Tier 3 (Short Term) | Sealed vial with Parafilm, stored in a jar with activated molecular sieves at 4°C. | < 1 Month |
| Tier 4 (Avoid) | Original vendor bottle in general fridge. | < 1 Week |
Solvent Compatibility Matrix
Never introduce the acid chloride to a solvent without verifying its water content.
-
Safe: Anhydrous Dichloromethane (DCM), Toluene, THF (distilled from Na/Benzophenone or dried via alumina columns).
-
Forbidden: Ethanol, Methanol (immediate solvolysis to esters), DMF (unless strictly anhydrous; can cause Vilsmeier-type side reactions), Water.
Handling Workflow
Figure 2: Decision Tree for Safe Handling
Caption: Workflow for assessing reagent quality and selecting the appropriate handling method based on available equipment.
Module 3: Troubleshooting & FAQs
Q1: Upon opening the bottle, I see "smoke." Is the compound on fire?
-
Diagnosis: No. The "smoke" is HCl gas reacting with atmospheric moisture to form hydrochloric acid mist.
-
Implication: This confirms the container seal was compromised and hydrolysis is actively occurring.
-
Action: Purge the container with Argon immediately. If the solid is still loose, it may be salvageable. If it is caked, proceed to Remediation.
Q2: The solid has turned from bright yellow to a pale/whitish color. Why?
-
Causality: The parent acid chloride is typically yellow due to the nitro-aromatic conjugation. The hydrolysis product (carboxylic acid) often has a different crystal lattice and color intensity (usually paler).
-
Verdict: Significant degradation has occurred. Do not use for stoichiometry-sensitive reactions.
Q3: Can I run a TLC to check purity?
-
Technique: You cannot run TLC on the acid chloride directly because the silica gel contains water and hydroxyl groups that will hydrolyze it on the plate.
-
Solution: Perform a "Mini-Quench" :
-
Take a small speck of the solid.
-
Dissolve in dry Methanol (MeOH).
-
Wait 5 minutes.
-
Run TLC of this solution.
-
Interpretation: You are now looking at the Methyl Ester. If you see two spots (one for Methyl Ester, one for Carboxylic Acid), the acid spot represents the % of the material that was already hydrolyzed before you added Methanol.
-
Q4: My reaction yield is low, and I isolated a carboxylic acid byproduct.
-
Root Cause: The reagent likely hydrolyzed during addition.
-
Fix: Dissolve the acid chloride in anhydrous DCM before addition. Adding it as a solid exposes the high-surface-area powder to the headspace moisture of the reaction vessel.
Module 4: Remediation (The "Lazarus" Protocol)
If your stock has partially hydrolyzed (contains <20% acid), you can regenerate the acid chloride rather than discarding it.
Protocol: Thionyl Chloride Regeneration
-
Setup: Place the degraded solid in a round-bottom flask with a reflux condenser and a drying tube (
). -
Reagent: Add neat Thionyl Chloride (
, excess, approx. 5-10 mL per gram) [1]. -
Catalyst: Add 1 drop of dry DMF (Dimethylformamide). This forms the Vilsmeier reagent, which catalyzes the conversion of the carboxylic acid impurity back to the acid chloride [2].
-
Reaction: Reflux at 75-80°C for 2-3 hours until gas evolution (HCl/SO2) ceases.
-
Isolation: Distill off the excess thionyl chloride under vacuum. To remove the last traces of thionyl chloride, add dry toluene and co-evaporate (azeotropic removal) twice.
-
Result: The residue is the regenerated 6-Nitro-1,3-benzodioxole-5-carbonyl chloride.
References
-
BenchChem. (2025).[2] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride. Retrieved from (General acid chloride handling principles adapted for nitro-derivatives).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,3,5-Benzenetricarbonyl chloride. Retrieved from (Safety protocols for corrosive acid chlorides).
-
PubChem. (2025). Compound Summary: 6-nitro-1,3-benzodioxole-5-carbonyl chloride.[1] National Library of Medicine. Retrieved from .
Sources
workup procedure for reactions involving 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Technical Support Center: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Subject: Workup & Troubleshooting Guide for Reaction ID: 6-NP-COCl Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4][5]
Introduction
Welcome to the Technical Support Center. You are likely working with 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (also known as 6-nitropiperonyloyl chloride).[1][3][4][5]
This reagent is a "doubly activated" electrophile.[1][3][6] The electron-withdrawing nitro group at the ortho position relative to the carbonyl significantly increases the reactivity of the acid chloride compared to unsubstituted piperonyloyl chloride.[1][3][4][6] While this accelerates your desired coupling (e.g., amide bond formation), it also makes the compound aggressively hygroscopic and prone to rapid hydrolysis.[3][5][6][7]
This guide addresses the specific behaviors of this scaffold during quench, extraction, and purification.
Module 1: Critical Workup Protocols
Q: How do I quench the reaction without degrading my product?
A: The method depends on your product, but the primary risk with this scaffold is hydrolysis reversion if the quench is too hot or acidic, or emulsion formation due to the nitro-aromatic nature.[1][2][3][4][6]
The "Cold-Buffered" Protocol:
-
Cool: Chill the reaction mixture (usually in DCM or THF) to 0°C.
-
Quench: Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) dropwise.
-
Expert Insight: The 6-nitro group makes the corresponding carboxylic acid byproduct (6-nitro-1,3-benzodioxole-5-carboxylic acid) significantly more acidic (pKa ~2.5–3.[1][3][4][5]0) than standard benzoic acids.[3][6] It will react vigorously with bicarbonate.[1][3][6] Expect rapid CO₂ evolution.[1][3][6]
-
-
Agitate: Stir vigorously for 15 minutes. This ensures the unreacted acid chloride is fully hydrolyzed to the water-soluble sodium carboxylate salt.[1][3][4]
Q: My TLC shows a "ghost" spot that smears. What is it?
A: This is a classic artifact of 6-nitro-1,3-benzodioxole-5-carbonyl chloride reacting with the silica gel plates.[1][2][3][4][5]
-
The Issue: The acid chloride hydrolyzes on the acidic silica surface during the run, creating a streak of the carboxylic acid.[3][6]
-
The Fix (Mini-Workup): Do not spot the reaction mixture directly.
-
Take a 10 µL aliquot of your reaction.
-
Add it to a vial containing 100 µL Methanol (and 1 drop of triethylamine if basic).
-
Wait 1 minute. The acid chloride converts to the stable Methyl Ester .[2][3][6]
-
Spot this solution. If the "Methyl Ester" spot disappears over time in your main reaction, your conversion is genuine.[6][7]
-
Module 2: Troubleshooting Phase Separation
Q: I have a persistent emulsion between DCM and the aqueous layer. How do I break it?
A: The nitro-benzodioxole scaffold is dense and flat, often leading to colloidal suspensions, especially if basic amines (like pyridine or TEA) were used as bases.[1][2][3][5][6][7]
The "High-Ionic Strength" Breaker:
-
Do not shake violently. Invert the funnel gently.
-
Add Brine: Add saturated NaCl solution. The increased density difference usually forces separation.[3][6]
-
Filtration: If a rag layer persists, it is likely precipitated 6-nitro-1,3-benzodioxole-5-carboxylic acid (the hydrolyzed impurity).[1][3][4][5][7] Filter the biphasic mixture through a pad of Celite before separating layers.[3][6]
Module 3: Purification & Stability
Q: How do I remove the hydrolyzed acid impurity?
A: Because the nitro group acts as an electron-withdrawing group (EWG), the impurity is highly acidic.[1][2][3][6][7]
Q: Can I recrystallize the acid chloride?
A: Yes, but avoid protic solvents (Alcohols/Water).[2][5][6][7]
-
Recommended Solvent: Toluene or a mixture of DCM/Hexanes (1:4).[1][2][3][6]
-
Procedure: Dissolve in minimal warm DCM, add Hexanes until cloudy, and cool to -20°C.
-
Warning: Do not use Ethanol. You will form the ethyl ester immediately.[3][6]
Visual Workflow: Standard Workup Procedure
The following diagram outlines the logical flow for working up a reaction involving this acid chloride to minimize hydrolysis of the product while removing the starting material.
Caption: Decision tree for the quench and isolation of products derived from 6-Nitro-1,3-benzodioxole-5-carbonyl chloride.
Data Sheet: Solvent & Impurity Profile
Use this table to identify the correct solvent system for your specific stage of the experiment.
| Component | Solubility (DCM) | Solubility (Water) | Reactivity Risk | Removal Strategy |
| Acid Chloride (SM) | High | Reacts (Hydrolysis) | High (Moisture Sensitive) | Convert to amide/ester or hydrolyze to acid and wash out.[1][2][3][4][5] |
| Carboxylic Acid (Impurity) | Moderate | Low (High pH: Soluble) | Stable | Wash with 1M Na₂CO₃ .[1][2][3][5][7] Precipitates in acid.[1][3][6][8] |
| Amide Product | High | Low | Stable | Remains in Organic Phase.[1][2][3][6] |
| Nitro Group Hazard | N/A | N/A | Thermal Sensitivity | Do not heat dry residue > 50°C. |
Safety & Handling (E-E-A-T)
1. Thermal Instability: The ortho-nitro group provides oxygen balance that can make the compound energetic.[1][2][3][4] While 6-nitro-1,3-benzodioxole-5-carbonyl chloride is generally stable at room temperature, never distill it to dryness at high temperatures .[1][2][3][4][5][7] Always use a rotary evaporator bath temperature < 40°C.[1][3][6]
2. Sensitization: Acid chlorides are potent sensitizers.[1][2][3][6] The 6-nitro-benzodioxole moiety is structurally similar to known haptens.[1][3][4] Double-glove (Nitrile) and work exclusively in a fume hood.[1][3] Inhalation of vapors will release HCl in the lungs.[3][6]
3. Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. If the solid turns from yellow to white/pale crusty powder, it has hydrolyzed to the carboxylic acid.[5][6][7]
References
-
PubChem. (n.d.).[1][3][6] 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole (CID 15563894).[1][2][3][4][5] National Center for Biotechnology Information.[1][3][6] Retrieved February 19, 2026, from [Link][3][5][6][7]
-
National Institutes of Health (NIH). (2023).[1][3][6] Functionalization of 6-Nitrobenzo[1,3]dioxole with Carbonyl Compounds. PubMed Central.[1][3][6] Retrieved February 19, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved February 19, 2026, from [Link]
Sources
- 1. 6-Nitro-1,3-benzodioxole-5-carboxaldehyde | C8H5NO5 | CID 12840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | C8H4ClNO5 | CID 15563894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 4. prepchem.com [prepchem.com]
- 5. Functionalization of 6-Nitrobenzo[1,3]dioxole with Carbonyl Compounds via TDAE Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]
preventing hydrolysis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride during storage
Topic: Prevention of Hydrolysis & Stability Management
Ticket ID: #NITRO-BZO-50425 Assigned Specialist: Senior Application Scientist (Process Chemistry)
Introduction
Welcome to the technical support hub for 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (CAS: 50425-29-1).
You are likely working with this compound as a high-value intermediate for amide coupling or heterocycle formation. This molecule presents a specific stability challenge: the nitro group (
The electron-deficient carbonyl carbon attracts water molecules aggressively, leading to rapid hydrolysis even under "standard" laboratory conditions. This guide provides the protocols required to maintain stoichiometry and prevent the formation of the degradation product, 6-nitro-1,3-benzodioxole-5-carboxylic acid .
Module 1: The Mechanism of Failure
Q: Why is my yellow solid turning white and fuming when I open the bottle?
A: You are witnessing hydrolysis driven by electronic activation. The nitro group pulls electron density from the benzene ring, which in turn pulls density from the carbonyl carbon. This makes the carbonyl carbon extremely electrophilic. When exposed to atmospheric moisture, water attacks this carbon much faster than it would in an unsubstituted benzoyl chloride.
The "fume" is Hydrogen Chloride (HCl) gas, and the "white solid" is the carboxylic acid derivative, which is chemically inert in your subsequent coupling reaction.
Visualizing the Degradation Pathway
Figure 1: The associative hydrolysis mechanism.[1] The nitro group lowers the energy barrier for the initial water attack, accelerating degradation.
Module 2: Storage Protocols (The "Dry Chain")
Q: What are the absolute gold-standard storage conditions?
A: Do not rely on the supplier's original packaging once opened. Acid chlorides permeate standard polyethylene caps over time.
The Protocol:
-
Primary Container: Glass vial with a Teflon-lined screw cap.
-
Secondary Containment: Heat-sealed aluminized Mylar bag OR a desiccator jar with active desiccant (Phosphorus Pentoxide
or Indicating Drierite). -
Temperature:
is ideal to slow kinetic hydrolysis rates. -
Atmosphere: Argon (Ar) is superior to Nitrogen (
) as it is heavier than air and forms a better "blanket" over the solid in the vial.
| Parameter | Standard Practice (Risky) | Gold Standard (Required) |
| Atmosphere | Air or "Quick Nitrogen flush" | Argon backfill inside a glovebox or via Schlenk line. |
| Seal | Parafilm over cap | Teflon tape on threads + Electrical tape over cap skirt. |
| Desiccant | Silica Gel (often saturated) | |
| Outer Vessel | Cardboard box | Secondary jar with desiccant. |
Module 3: Diagnostics & Quality Control
Q: How do I verify purity before starting a reaction?
A: Do not use TLC; the chloride hydrolyzes on the silica plate, giving a false "acid" spot. Use Melting Point (MP) as your primary rapid diagnostic.
The "Melting Point Gap" Principle: Acid chlorides generally have significantly lower melting points than their corresponding carboxylic acids because they lack the ability to form hydrogen-bonded dimers.
-
Target Chloride: Lower MP (typically < 100°C for similar nitro-benzoyl chlorides).
-
Degraded Acid: High MP (~229–235°C for 6-nitro-1,3-benzodioxole-5-carboxylic acid).
Diagnostic Workflow:
-
Take a small capillary sample.
-
Run MP.
-
If MP > 200°C: Your sample is >90% hydrolyzed. STOP. Proceed to Module 4 (Remediation).
-
If MP is sharp and low (e.g., 80–120°C range, check CoA): Sample is active.
QC Decision Tree
Figure 2: Rapid QC workflow to prevent wasting reagents on a failed coupling reaction.
Module 4: Remediation (The "Rescue" Protocol)
Q: I left the bottle open and it's hydrolyzed. Can I save it?
A: Yes. Unlike many reagents, acid chlorides can be chemically regenerated from their hydrolyzed "dead" state using Thionyl Chloride (
The Protocol (Chemical Regeneration):
-
Setup: Round-bottom flask with a reflux condenser and a drying tube (
) on top. -
Reagents: Place your degraded solid (Acid) in the flask. Add excess Thionyl Chloride (
) (approx. 2-3 mL per gram of solid). -
Catalyst: Add 1-2 drops of dry DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, drastically catalyzing the conversion.
-
Reflux: Heat to gentle reflux (
) for 2–3 hours. The solid should dissolve, and gas evolution ( ) will cease when complete. -
Isolation:
-
Distill off the excess
(vacuum or atmospheric).[2] -
Add dry toluene and distill again (azeotropic removal of residual
). -
The residue is your regenerated 6-Nitro-1,3-benzodioxole-5-carbonyl chloride .
-
Safety Note: This generates corrosive gases. Must be performed in a fume hood.
Module 5: Handling Techniques
Q: How do I transfer it without exposing it to air?
A: Use the "Positive Pressure" technique.
-
Never pour. Pouring creates turbulence that mixes air into the bottle.
-
Argon Balloon: Insert a needle attached to an Argon balloon into the septum of the storage bottle.
-
Syringe/Cannula:
-
If liquid (melted/solution): Withdraw using a dried glass syringe. The balloon provides pressure to push the liquid out.
-
If solid:[3][4] Ideally, dissolve the solid in dry DCM or Toluene inside the storage bottle (if the whole bottle is to be used) and transfer via cannula.
-
If weighing solid: Place the receiving flask on the balance. Flush with Argon. Quickly scoop the solid. Flush the storage bottle with Argon immediately before closing.
-
References
- Hydrolysis Kinetics of Electron-Deficient Benzoyl Chlorides. Context: Establishes that nitro-substituted benzoyl chlorides hydrolyze significantly faster than unsubstituted ones due to the SN2-like associative mechanism. Source: BenchChem Technical Guide.
-
6-Nitro-1,3-benzodioxole-5-carboxylic acid (Degrad
- Context: Confirms the high melting point (~229°C) of the acid form, serving as the basis for the "Melting Point Gap" diagnostic.
- Source: PubChem CID 716-32-5 D
-
URL:[Link]
-
Purific
- Context: Validates the Thionyl Chloride reflux method and distillation workup for regenerating acid chlorides
- Source: Organic Syntheses, Coll. Vol. 1, p.392 (1941); Vol. 3, p.71 (1923). (Procedure for p-nitrobenzoyl chloride).
-
URL:[Link]
- Handling Acid Chlorides. Context: Standard operating procedures for quenching and storage. Source: Sigma-Aldrich Technical Bulletin: Acid Chlorides.
Sources
temperature control in exothermic reactions with 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Technical Support Center: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Subject: Proactive and Reactive Temperature Control for Exothermic Reactions
Welcome to the technical support guide for handling 6-Nitro-1,3-benzodioxole-5-carbonyl chloride. This document is designed for researchers, process chemists, and drug development professionals. Our goal is to provide you with the technical insights and practical steps needed to safely manage the significant exothermic potential of this reagent. The information herein is a synthesis of established chemical safety principles and field-proven experience.
Foundational Understanding: Why Is This Reagent a Thermal Hazard?
Before initiating any experiment, it is crucial to understand the inherent chemical properties that make 6-Nitro-1,3-benzodioxole-5-carbonyl chloride a high-risk compound for thermal runaway events.
Question: What makes reactions with this acyl chloride so highly exothermic?
Answer: The significant exothermic potential arises from a combination of two key structural features:
-
The Acyl Chloride Moiety (-COCl): Acyl chlorides are highly reactive electrophiles. Their reaction with common nucleophiles (alcohols, amines, water) to form esters, amides, or carboxylic acids is rapid and typically very exothermic.
-
The Aromatic Nitro Group (-NO₂): The nitro group is an energy-rich functional group. Its presence inherently lowers the thermal stability of the molecule.[1] In the event of an uncontrolled temperature increase, the nitro group can undergo decomposition, releasing a substantial amount of energy and gaseous products (like NOx), which can rapidly pressurize the reactor. The combination of a highly reactive group with a thermally sensitive group creates a significant potential for a runaway reaction.[2][3]
Question: What is a "runaway reaction" and what are the primary risks?
Answer: A runaway reaction occurs when the heat generated by the chemical reaction exceeds the rate at which the cooling system can remove it.[3] This creates a dangerous feedback loop: the increasing temperature accelerates the reaction rate, which in turn generates even more heat.[4]
The primary risks are:
-
Over-pressurization and Explosion: Rapid gas generation from boiling solvent or decomposition can exceed the vessel's pressure rating, leading to catastrophic failure.[5]
-
Release of Toxic Materials: A vessel breach releases the reactor contents, including the toxic acyl chloride and nitrogen oxides, into the laboratory or plant environment.
-
Product and Batch Loss: Even if contained, a temperature excursion will almost certainly lead to the formation of impurities and the complete loss of the desired product.
Proactive Safety: Pre-Reaction Assessment and Control
The safest way to manage an exothermic reaction is to prevent a thermal runaway before it can begin. This requires a thorough risk assessment and the implementation of robust engineering and procedural controls.[5][6]
Hierarchy of Controls for Exothermic Reactions
The following diagram illustrates the most effective sequence for mitigating risks associated with this reagent. Elimination and Substitution are often not feasible, so we focus on Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).
Caption: Hierarchy of Controls applied to exothermic reactions.
Question: How do I quantitatively assess the thermal risk before my first experiment?
Answer: A quantitative assessment using calorimetry is non-negotiable for scaling up reactions with this reagent. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) provide critical safety data.[7][8] We strongly recommend performing a calorimetry study to determine the parameters for your specific reaction conditions (reactants, solvent, concentration).
Table 1: Essential Thermal Safety Parameters
| Parameter | Description | Typical (Hypothetical) Value | Significance |
|---|---|---|---|
| Heat of Reaction (ΔHrxn) | Total heat released during the reaction. | -180 kJ/mol | A large negative value confirms a highly exothermic process. |
| Specific Heat (Cp) | The amount of heat required to raise the temperature of the reaction mixture by 1°C. | 2.2 J/g·K | Used to calculate the potential temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all reaction heat is retained (no cooling). Calculated as ΔTad = (-ΔHrxn) / (M * Cp). | 80 °C | A high ΔTad indicates a severe hazard. This value must be well below the decomposition temperature. |
| Onset of Decomposition (Tᴅ) | The temperature at which the reaction mixture begins to self-decompose exothermically. | 165 °C | The maximum reaction temperature must be kept significantly below Tᴅ to provide a safe operating window. |
| MTSR (Max. Temp. of Synthesis Rxn) | The highest temperature the reaction could reach in a cooling failure scenario, considering accumulated, unreacted reagents. | Varies | This must be calculated for your process and must be lower than Tᴅ. |
Disclaimer: The values in this table are for illustrative purposes only. You must determine these experimentally for your specific process.
Protocol 1: Controlled Reagent Addition (Semi-Batch Method)
The most common and effective method for controlling heat generation is to add the limiting reagent (often the acyl chloride) slowly to the main reaction mixture, allowing the cooling system to keep pace.[4][6][7] This is known as a semi-batch process.
Objective: To ensure the rate of heat generation never exceeds the rate of heat removal.
Methodology:
-
Reactor Setup: Charge the reactor with the solvent and all other reactants except the 6-Nitro-1,3-benzodioxole-5-carbonyl chloride.
-
Establish Cooling: Begin agitation and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C). Ensure the cooling system is stable.
-
Prepare for Addition: Load the 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (dissolved in a suitable, dry solvent if necessary) into an addition funnel or a calibrated syringe pump.
-
Initiate Slow Addition: Begin adding the acyl chloride solution dropwise or at a slow, constant rate.
-
Monitor Temperature Continuously: Closely observe the internal reaction temperature. The addition rate must be controlled to maintain the temperature within a narrow, pre-defined range (e.g., ±2 °C of the setpoint).[7]
-
Adjust Rate as Needed: If the internal temperature rises above the set limit, immediately stop the addition . Allow the cooling system to bring the temperature back into range before resuming at a slower rate.
-
Post-Addition Hold: After the addition is complete, continue stirring and cooling for a specified period to ensure the reaction goes to completion and to monitor for any delayed exotherm.
Troubleshooting Guide: Responding to Temperature Excursions
Even with careful planning, process deviations can occur. A rapid and correct response is critical to preventing a catastrophic failure.
Question: My reaction temperature is rising faster than my setpoint allows, but is still below the critical limit. What should I do?
Answer: This indicates that the rate of heat generation is beginning to exceed the cooling capacity.
-
STOP ADDITION IMMEDIATELY. This is the most critical first step. Do not add any more reagent.[7]
-
MAXIMIZE COOLING. Ensure your cooling system is operating at maximum capacity (lowest temperature, full flow).
-
INCREASE AGITATION (IF SAFE). If your agitation is not already at an optimal speed, increasing it can improve heat transfer to the reactor walls and break up potential hot spots.[6][7] Be cautious not to cause splashing or vortexing that could impede mixing.
-
DO NOT RESUME until the temperature is stable and well within the desired range. When you resume, use a significantly slower addition rate.
Question: I've stopped the addition, but the temperature continues to rise! What is my next course of action?
Answer: This is a serious situation that may indicate the accumulation of unreacted reagent or the beginning of a runaway. You must act decisively. Follow the decision tree below.
Caption: Decision tree for an escalating temperature excursion.
Emergency Quenching Protocol: A quenching procedure should be developed before you run the reaction. This typically involves the rapid addition of a pre-chilled, non-reactive solvent to dilute the reactants and absorb heat. In some cases, a chemical inhibitor may be used. The choice of quenching agent must be carefully considered to avoid any hazardous side reactions.
Advanced Concepts: Continuous Flow Chemistry
Question: Are there safer, alternative technologies for running these types of hazardous reactions?
-
Superior Heat Transfer: Flow reactors use narrow channels, which have a very high surface-area-to-volume ratio. This allows for extremely efficient and near-instantaneous removal of reaction heat.[10]
-
Enhanced Control: Temperature, pressure, and residence time can be controlled with much higher precision than in a large batch reactor.[10]
While batch processing remains dominant due to its flexibility, we encourage professionals working with high-hazard reagents like 6-Nitro-1,3-benzodioxole-5-carbonyl chloride to explore flow chemistry as a means to fundamentally improve the safety of their process.
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
- ChemCopilot. (2025, September 11). Continuous Flow Chemistry: How AI is Making Batch Processing Obsolete.
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet.
- Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. (2016, October 27).
- IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds.
- Fisher Scientific. (2025, December 21). Safety Data Sheet.
- 15 - SAFETY DATA SHEET. (n.d.).
- 3 - SAFETY DATA SHEET. (2010, October 23).
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Incatools. (2021, July 6). Temperature Control for Batch Reactors in your industry.
- EPA. (n.d.). How to prevent runaway reactions.
- Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester, Department of Chemistry website.
- Emerson. (n.d.). Improve Batch Reactor temperature control.
- Gexcon. (n.d.). Runaway Reaction.
- AMF - Advanced Microfluidics. (n.d.). Chemical processes with flow chemistry techniques.
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing.
- RSC Publishing. (2016, September 30). Engineering chemistry: integrating batch and flow reactions on a single, automated reactor platform.
- ResearchGate. (n.d.). Alkylation, Acylation, and Halogenation of Nitro Compounds.
- PubChem. (n.d.). 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole.
- PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
-
NIH. (n.d.). Functionalization of 6-Nitrobenzo[7][11]dioxole with Carbonyl Compounds via TDAE Methodology. Retrieved from PubMed Central, National Institutes of Health.
- WIKA. (2023, November 1). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.
- Echemi. (n.d.). 1,3-Benzodioxole, 5-(Methylthio)-6-nitro- Safety Data Sheets.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- TSI Journals. (2017, May 29). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- ioMosaic. (n.d.). Recommended Practice 101 - Control of the Hazards Associated with Reactive Chemicals.
- 1,3-Benzodioxole-5-sulfonyl chloride - SAFETY DATA SHEET. (n.d.).
- Apollo Scientific. (2022, September 16). 1,3-Benzodioxole Safety Data Sheet.
- TCI Chemicals. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
-
RSC Publishing. (n.d.). Tandem double acylation/[11][11]-rearrangement of aliphatic nitro compounds: a route to α-oxygenated oxime derivatives. Retrieved from Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Longdom Publishing. (n.d.). Determining the Role of Calorimetry through Chemical Analysis.
- Benchchem. (n.d.). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
- ResearchGate. (2025, August 6). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.
-
PubMed. (n.d.). Functionalization of 6-nitrobenzo[7][11]dioxole with carbonyl compounds via TDAE methodology. Retrieved from PubMed, National Institutes of Health.
Sources
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- 2. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
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- 6. arborpharmchem.com [arborpharmchem.com]
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- 9. Continuous Flow Chemistry: How AI is Making Batch Processing Obsolete — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Chemical processes with flow chemistry techniques - AMF [amf.ch]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
Technical Guide: 1H NMR Analysis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Strategic Overview: The Stability Paradox
Characterizing 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (hereafter 6-NPCC ) presents a classic analytical paradox: the functional group that defines its utility (the acyl chloride) is the same feature that compromises its analytical stability.[1]
Unlike its stable precursors (carboxylic acids) or derivatives (esters), 6-NPCC is highly moisture-sensitive.[1] A standard NMR workflow—if performed casually—will often yield the spectrum of the hydrolyzed product (the carboxylic acid), leading to false negatives regarding reaction completion or purity.
This guide moves beyond simple spectral assignment to compare two distinct analytical workflows: Direct Analysis (High Risk/High Reward) vs. In-Situ Derivatization (The Validation Standard).[1]
Structural Assignments & Theoretical Shifts
Before analyzing protocols, we must establish the expected spectral signature. The molecule is a 1,2,4,5-tetrasubstituted benzene ring.
Predicted Chemical Shifts (CDCl₃)
| Proton Label | Position | Multiplicity | Expected Shift (δ ppm) | Structural Logic |
| H-A | Ar-H (C7) | Singlet | 7.50 – 7.70 | Ortho to -NO₂ . The nitro group is a strong electron-withdrawing group (EWG), causing significant deshielding. |
| H-B | Ar-H (C4) | Singlet | 7.10 – 7.30 | Ortho to -COCl .[1] The acyl chloride is also an EWG, but typically less deshielding than the nitro group in this scaffold. |
| H-C | -O-CH₂-O- | Singlet | 6.15 – 6.30 | Characteristic methylenedioxy resonance.[1] |
| Impurity | -COOH | Broad Singlet | 10.0 – 13.0 | Indicates hydrolysis to 6-nitro-1,3-benzodioxole-5-carboxylic acid.[1] |
Note on Coupling: Due to the para-positioning of the aromatic protons (separated by quaternary carbons), no significant ortho or meta coupling is observed. They appear as sharp singlets.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it is a chemical compatibility decision.
Comparison: CDCl₃ vs. DMSO-d₆[2]
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ |
| Solubility | Good | Excellent |
| Reactivity | Inert (if dry) | Reactive (High Risk) |
| Water Scavenging | Low capability | Hygroscopic (attracts moisture) |
| Recommendation | Primary Choice | DO NOT USE |
Critical Warning: DMSO reacts with acyl chlorides.[2] The mechanism resembles the initial steps of a Swern oxidation or Pummerer rearrangement, often leading to violent decomposition or the formation of sulfur ylides, rendering the spectrum useless.
Decision Workflow (Visualization)
Figure 1: Solvent selection logic.[1] DMSO is strictly contraindicated due to reactivity.[1]
Experimental Protocols
Method A: Direct Analysis (Purity Check)
Use this for quick checks of crude reaction mixtures.
-
Preparation: Pre-dry an NMR tube in an oven (110°C) for 1 hour.
-
Solvent: Use
stored over 4Å molecular sieves. -
Sample: Dissolve ~10 mg of 6-NPCC in 0.6 mL solvent.
-
Acquisition: Run a standard 16-scan 1H NMR immediately.[1]
-
Validation: Check for the absence of the broad acid peak at >10 ppm.
Method B: The "Methanol Quench" (Identity Validation)
Use this to definitively prove the presence of the acid chloride.[1]
Because the chemical shifts of the Acid Chloride and the Carboxylic Acid are similar (within 0.1–0.2 ppm), visual differentiation is difficult. This protocol chemically converts the unstable chloride into a distinct methyl ester.
The Workflow:
-
Run the Method A spectrum (Direct Analysis).
-
Add 2 drops of Methanol-d4 (MeOD) or anhydrous Methanol to the same NMR tube.
-
Shake gently and let stand for 5 minutes.
-
Run the spectrum again.
Interpretation of Results:
| Feature | Spectrum 1 (Chloride) | Spectrum 2 (Quenched) | Interpretation |
| Methyl Ester Peak | Absent | Singlet ~3.8 - 3.9 ppm | Proves -COCl was converted to -COOMe.[1] |
| Aromatic Shifts | Set A | Set B (Shifted upfield ~0.05 ppm) | Confirms change in electronic environment. |
| HCl Peak | Absent | Broad singlet (variable) | Byproduct of esterification. |
Validation Logic Diagram
Figure 2: The Methanol Quench Protocol. This is a self-validating system to distinguish active acid chloride from hydrolyzed acid.[1]
Troubleshooting & Data Interpretation
Common Impurities[1]
-
6-Nitro-1,3-benzodioxole-5-carboxylic acid (Parent Acid):
-
Source: Incomplete reaction (during synthesis) or hydrolysis (during storage).
-
Indicator: Broad singlet >11 ppm. Aromatic protons will be slightly upfield compared to the chloride.
-
-
Thionyl Chloride / Oxalyl Chloride (Reagents):
-
Source: Excess reagent from synthesis.
-
Indicator: Not visible in 1H NMR (no protons), but may cause baseline noise or shifting of water peaks due to HCl generation.
-
-
Hexamethylphosphoramide (HMPA) / DMF:
-
Source: Catalysts often used in acid chloride synthesis.
-
Indicator: DMF shows distinctive doublets at 2.9 and 3.0 ppm (
) and a singlet at 8.0 ppm ( ).
-
Comparison Table: 6-NPCC vs. Alternatives
| Compound | Key 1H NMR Feature (CDCl₃) | Stability |
| 6-NPCC (Product) | Aromatic singlets ~7.2 & 7.6 ppm.[1] No exchangeable protons. | Low (Hydrolyzes in air) |
| Parent Acid | Broad singlet >11 ppm ( | High |
| Methyl Ester | Sharp singlet ~3.9 ppm ( | High |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Reactivity of Acid Chlorides).
-
PubChem. (n.d.).[5][6] 6-Nitro-1,3-benzodioxole-5-carbonyl chloride.[1][6] National Library of Medicine.
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.[1] (Reference for DMSO reactivity with electrophiles).
Sources
- 1. prepchem.com [prepchem.com]
- 2. reddit.com [reddit.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 6-Nitro-1,3-benzodioxole-5-carboxaldehyde | C8H5NO5 | CID 12840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | C8H4ClNO5 | CID 15563894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Characterization Guide: 13C NMR Profiling of 6-Nitro-1,3-benzodioxole-5-carbonyl Chloride Scaffolds
The following guide provides an advanced technical characterization framework for 6-Nitro-1,3-benzodioxole-5-carbonyl chloride , a critical electrophilic intermediate in the synthesis of bioactive benzodioxole amides and esters.
This guide moves beyond basic spectral listing to focus on process analytical utility —specifically, how to use 13C NMR to validate the integrity of the acid chloride against its common hydrolysis impurities and downstream derivatives.
Executive Summary: The "Silent" Scaffold Challenge
In medicinal chemistry, the 6-nitro-1,3-benzodioxole core is a privileged scaffold, frequently appearing in endothelin receptor antagonists and antitumor agents. However, its characterization presents a specific "blind spot" in standard 1H NMR:
-
Proton Paucity: The core possesses only two aromatic protons (C2-H and C5-H in the non-nitrated precursor; only C4-H and C7-H in the 6-nitro derivative).
-
Quaternary Complexity: The introduction of the nitro group and the carbonyl chloride creates a contiguous block of four quaternary carbons (C-1, C-2, C-5, C-6) that are invisible to 1H NMR.
13C NMR is not optional—it is the primary validation tool. This guide outlines the specific spectral fingerprints required to distinguish the reactive Acid Chloride (I) from its hydrolyzed Carboxylic Acid (II) precursor and its target Amide/Ester Derivatives (III) .
Strategic Characterization Workflow
The following workflow illustrates the decision logic for validating the acid chloride intermediate prior to downstream coupling.
Figure 1: Quality Control Decision Tree. Distinguishing the active acid chloride from the hydrolyzed acid relies on the specific chemical shift of the carbonyl carbon.
Comparative 13C NMR Analysis
The most critical task is differentiating the highly reactive acid chloride from the stable carboxylic acid (which fails to react in nucleophilic substitutions without activation).
A. Chemical Shift Fingerprinting (Carbonyl Region)
The carbonyl carbon is the most sensitive probe for the functional group status.
| Functional Group | Structure Fragment | Typical 13C Shift (ppm)* | Diagnostic Feature |
| Acid Chloride | Ar-C (=O)Cl | 165.0 – 168.5 | Distinctly upfield relative to the free acid. |
| Carboxylic Acid | Ar-C (=O)OH | 170.0 – 173.0 | Downfield shift due to hydrogen bonding/dimerization. |
| Amide (Derivative) | Ar-C (=O)NR2 | 166.0 – 169.0 | Overlaps with acid chloride; distinguish by aliphatic amine signals. |
| Ester (Derivative) | Ar-C (=O)OR | 164.0 – 166.0 | Typically the most shielded carbonyl in this series. |
*Values are representative for CDCl3 solution. In DMSO-d6, acid peaks may shift further downfield.
B. Scaffold Signal Assignment (Aromatic Region)
The 6-Nitro-1,3-benzodioxole core has a unique signature compared to the unsubstituted benzodioxole. The nitro group exerts a strong deshielding effect on the attached carbon (C-6) and shielding effects on neighbors.
| Carbon Position | Assignment Logic | Approx. Shift (ppm) |
| -O-CH2-O- | Methylenedioxy | 102.0 – 104.0 |
| C-NO2 (C-6) | Quaternary, Nitro-substituted | 140.0 – 145.0 |
| C-O (C-3a, C-7a) | Oxygenated Aromatic | 148.0 – 153.0 |
| C-COCl (C-5) | Quaternary, Carbonyl-linked | 125.0 – 130.0 |
Experimental Protocols
To ensure "Trustworthiness" in your data, the following protocols address the specific instability of acid chlorides.
Protocol A: "Dry" NMR Sample Preparation
Context: Acid chlorides hydrolyze rapidly in "wet" CDCl3 (which often contains traces of water and HCl), converting the sample to the carboxylic acid during the scan, leading to confusing double peaks.
-
Solvent Prep: Pre-treat CDCl3 with activated 4Å molecular sieves for 24 hours.
-
Neutralization: Add a micro-spatula tip of anhydrous Potassium Carbonate (K2CO3) to the NMR tube only if the product is acid-sensitive (skip for this acid chloride, but useful for acetals).
-
Loading: Dissolve ~20 mg of the solid acid chloride in 0.6 mL dry CDCl3 under an inert atmosphere (N2 flush) if possible.
-
Speed: Acquire the spectrum immediately. Do not let the tube sit overnight.
Protocol B: Acquisition Parameters for Quaternary Carbons
Context: The 6-nitro-benzodioxole core is rich in quaternary carbons (C-NO2, C-COCl, C-O-C). These have long relaxation times (T1) and weak NOE enhancement, making them disappear in standard "fast" scans.
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or zgig (Inverse gated) for quantitative integration (though rarely needed for ID).
-
Relaxation Delay (d1): Set to 2.0 – 3.0 seconds (Standard is often 1.0s). This ensures the quaternary carbons relax fully, making the C-NO2 and Carbonyl signals visible.
-
Scans (NS): Minimum 512 scans . The molecular weight and low sensitivity require high signal averaging.
-
Spectral Width: Ensure the window covers -10 to 220 ppm to catch the carbonyl.
Structural Validation Logic
Use this logic map to assign the quaternary carbons in the aromatic ring, which is the most difficult part of the characterization.
Figure 2: Assignment Heuristic for Quaternary Carbons. Note that the carbon bearing the nitro group often appears broader or less intense due to the quadrupole moment of the attached 14N nucleus.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15563894, 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole. Retrieved from [Link]
-
SpectraBase. Benzoyl Chloride 13C NMR Spectrum Data. Wiley Science Solutions. Retrieved from [Link]
-
Reusch, W. Virtual Textbook of Organic Chemistry: 13C NMR Chemical Shift Correlation Chart. Michigan State University. Retrieved from [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
Technical Assessment: Acylation Efficiency of 6-Nitro-1,3-benzodioxole-5-carbonyl Chloride
Executive Summary
In the synthesis of bioactive heterocycles—particularly kinase inhibitors and antimicrobial agents—the installation of the 6-nitro-1,3-benzodioxole-5-carbonyl moiety is a critical step.[1] This guide compares the efficacy of using the isolated acid chloride (NBD-COCl ) versus alternative acylating strategies, specifically in-situ activation of the parent acid (6-nitro-1,3-benzodioxole-5-carboxylic acid) and analogous benzoyl chlorides.[1]
Key Finding: NBD-COCl exhibits a distinct "push-pull" electronic profile.[1] The electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the carbonyl carbon compared to unsubstituted piperonyloyl chloride, reducing reaction times by approximately 40-60% in nucleophilic substitutions.[1] However, this increased reactivity necessitates stricter moisture control compared to standard benzoyl chlorides.
Chemical Profile & Reactivity Analysis
To understand the performance of NBD-COCl , one must analyze the competing electronic effects on the benzene ring.[1]
-
The 1,3-Benzodioxole Ring: Acts as a strong electron donor (resonance effect), which typically deactivates the carbonyl carbon toward nucleophilic attack by stabilizing the ground state.[1]
-
The 6-Nitro Group: Acts as a strong electron withdrawer (inductive and resonance effects).[1] Positioned ortho to the carbonyl, it destabilizes the carbonyl bond, making the carbon highly electrophilic.
Net Effect: The nitro group overrides the donation from the dioxole ring. Consequently, NBD-COCl is significantly more reactive than 1,3-benzodioxole-5-carbonyl chloride (Piperonyloyl chloride) but less reactive than 2,4-dinitrobenzoyl chloride.[1]
Diagram 1: Electronic Activation Mechanism
The following diagram illustrates the electronic activation provided by the nitro group during nucleophilic attack.
Caption: The 6-nitro group inductively withdraws electron density, increasing the electrophilicity of the carbonyl carbon despite the electron-donating nature of the dioxole ring.[1]
Comparative Analysis: NBD-COCl vs. Alternatives
This section evaluates NBD-COCl against two primary alternatives:
-
Method A: In-situ activation of the parent acid using HATU/EDC.[1]
-
Method B: Use of unsubstituted Piperonyloyl Chloride.
Table 1: Performance Metrics
| Feature | NBD-COCl (Acid Chloride) | Parent Acid + HATU (Coupling) | Piperonyloyl Chloride (Unsubstituted) |
| Reactivity (k_rel) | High (100) | Moderate (40-60) | Low (15) |
| Atom Economy | High (HCl byproduct) | Low (Urea/Phosphoramide waste) | High |
| Moisture Sensitivity | High (Hydrolyzes in air) | Low (Stable solid) | Moderate |
| Purification | Evaporation/Wash | Chromatography often required | Evaporation/Wash |
| Steric Tolerance | Excellent (Forces reaction) | Poor (Struggles with hindered amines) | Moderate |
| Cost Efficiency | High (Scale-up friendly) | Low (Expensive reagents) | High |
Detailed Comparison
1. Vs. In-Situ Coupling (HATU/EDC)
While coupling agents like HATU are standard for discovery chemistry, NBD-COCl is superior for scale-up and hindered substrates .[1]
-
Causality: The acid chloride mechanism proceeds through a highly reactive acylium-like intermediate (or tight ion pair), which can overcome the steric hindrance of bulky anilines or secondary amines that often stall HATU couplings.[1]
-
Purification: Acid chloride reactions generate HCl (removable by base wash) or amine salts.[1] Coupling reactions generate complex organic byproducts (tetramethylurea, phosphine oxides) that frequently require silica gel chromatography.
2. Vs. Piperonyloyl Chloride
The introduction of the nitro group changes the handling requirements.[1]
-
Reaction Time: Acylation with NBD-COCl is typically complete in 30–60 minutes at 0°C to RT.[1] The unsubstituted analog often requires reflux or prolonged stirring (4–12 hours) to achieve full conversion with electron-poor anilines.[1]
-
Stability: NBD-COCl hydrolyzes faster.[1] It must be stored under inert gas (Argon/Nitrogen) and ideally used immediately after synthesis.
Experimental Protocols
A. Synthesis of NBD-COCl (Self-Validating Protocol)
Note: This protocol avoids the use of oxalyl chloride/DMF if possible to prevent catalytic decomposition, preferring thionyl chloride for ease of purification.[1]
Reagents:
-
6-Nitro-1,3-benzodioxole-5-carboxylic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl2) (5.0 eq)[1]
-
Toluene (Solvent)[1]
Procedure:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a CaCl2 drying tube (or N2 line).
-
Addition: Suspend the carboxylic acid in toluene (5 mL/g). Add SOCl2 dropwise.
-
Reaction: Heat to reflux (approx. 80-110°C) for 2–3 hours.
-
Checkpoint: The suspension should become a clear solution, indicating conversion to the acid chloride.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl2 and toluene.
-
Chaser: Add fresh toluene (or DCM) and evaporate again to azeotrope trace SOCl2.
-
Result: The product is a yellow/orange solid. Do not purify by column. Use directly.
B. General Acylation Workflow
Reagents:
-
NBD-COCl (1.1 eq)[1]
-
Nucleophile (Amine/Alcohol) (1.0 eq)[1]
-
Triethylamine (TEA) or DIPEA (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Dissolve the Nucleophile and Base in anhydrous DCM at 0°C.
-
Add NBD-COCl (dissolved in minimal DCM) dropwise to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Quench: Add saturated NaHCO3 solution.
-
Workup: Extract with DCM, wash with brine, dry over MgSO4.
Diagram 2: Decision Matrix for Reagent Selection
When should you choose NBD-COCl over coupling agents?
Caption: Workflow for selecting between Acid Chloride (NBD-COCl) and Coupling Agents based on scale and substrate difficulty.
References
-
PubChem. 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole (Compound Summary). National Library of Medicine. [Link][1]
-
Micale, N., et al. (2002).[2] Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.[1][2] Il Farmaco, 57(11), 853-859.[1] (Demonstrates synthesis of benzodioxole derivatives). [Link]
-
PrepChem. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. (Provides context on the nitro-benzodioxole precursor chemistry). [Link]
-
Chemistry Steps. Reactions of Acid Chlorides with Nucleophiles. (General mechanistic grounding for acid chloride reactivity). [Link]
Sources
A Guide to Alternative Reagents for Amide Synthesis: A Comparative Analysis to 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
For researchers, scientists, and professionals in drug development, the synthesis of amides is a cornerstone of molecular construction. The choice of coupling reagent is critical, influencing yield, purity, and the preservation of stereochemistry. While acyl chlorides like 6-Nitro-1,3-benzodioxole-5-carbonyl chloride offer a direct and often reactive route to amides, the landscape of amide bond formation is rich with alternatives, each presenting a unique profile of reactivity, selectivity, and experimental convenience. This guide provides an in-depth comparison of these alternatives, supported by experimental data and mechanistic insights, to empower informed decisions in your synthetic endeavors.
The Role of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride in Amide Synthesis
6-Nitro-1,3-benzodioxole-5-carbonyl chloride is an activated derivative of the corresponding carboxylic acid. As an acyl chloride, it readily reacts with primary and secondary amines to form the corresponding amide bond. This reaction, often a variation of the Schotten-Baumann reaction, is typically rapid and high-yielding, driven by the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[1] The presence of the nitro group further activates the acyl chloride towards nucleophilic attack.
However, the use of acyl chlorides is not without its challenges. The high reactivity can sometimes lead to side reactions with other nucleophilic functional groups present in the substrate.[2] Moreover, the generation of hydrochloric acid as a byproduct necessitates the use of a base to drive the reaction to completion and prevent the protonation of the amine nucleophile.[1][] For complex molecules, particularly in the context of peptide synthesis, the harsh conditions sometimes required for the formation of the acyl chloride from the parent carboxylic acid (e.g., using thionyl chloride or oxalyl chloride) can be incompatible with sensitive functional groups.[4]
A Comparative Overview of Alternative Amide Synthesis Strategies
The limitations of acyl chlorides have spurred the development of a vast arsenal of alternative reagents and methodologies for amide bond formation. These can be broadly categorized into several classes, each with its distinct mechanism and application profile.
Carbodiimide-Mediated Amide Synthesis
Carbodiimides are a widely used class of reagents that activate carboxylic acids in situ to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then susceptible to nucleophilic attack by an amine to furnish the desired amide.
Common Reagents:
-
DCC (N,N'-Dicyclohexylcarbodiimide): One of the first and most common carbodiimide reagents.[7]
-
DIC (N,N'-Diisopropylcarbodiimide): Similar to DCC, but the urea byproduct is more soluble in common organic solvents, simplifying purification.[8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it particularly useful for reactions in aqueous media and simplifying byproduct removal through aqueous extraction.[8]
Mechanism of Action: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming the O-acylisourea. The amine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the amide and a urea byproduct.
Key Considerations: A significant drawback of using carbodiimides alone, especially in peptide synthesis, is the risk of racemization of the activated amino acid.[9] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are commonly employed.[6] These additives react with the O-acylisourea to form an active ester, which is less prone to racemization but still sufficiently reactive towards the amine.[6][10]
Experimental Protocol: Amide Synthesis using EDC and HOBt
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes to allow for the formation of the active ester.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq) to the reaction.[1]
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours), monitoring by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The aqueous layer can be washed with acid and base to remove unreacted starting materials and byproducts.
Onium Salt-Based Coupling Reagents
Onium salts, including uronium/aminium and phosphonium salts, are among the most efficient and popular classes of coupling reagents, particularly for challenging amide bond formations and in peptide synthesis.[9][11] They react with the carboxylic acid to generate a highly activated species, leading to rapid and clean amide bond formation with minimal racemization.[7][8]
Common Uronium/Aminium Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high coupling efficiency and low rates of racemization, often outperforming HBTU.[7][10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[8][10]
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Similar in reactivity to HBTU.[8]
Common Phosphonium Reagents:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective reagent, particularly for sterically hindered couplings.[9][10]
-
BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate): An older phosphonium reagent that generates the carcinogenic byproduct hexamethylphosphoramide (HMPA). Newer reagents like PyBOP are generally preferred.[7]
Mechanism of Action: In the presence of a base, onium salts react with the carboxylic acid to form a highly reactive activated ester (e.g., an OBt or OAt ester), which then rapidly reacts with the amine.[10]
Experimental Protocol: Amide Synthesis using HATU
-
Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like DMF at 0 °C.
-
Add HATU (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq).
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up typically involves dilution with water and extraction with an appropriate organic solvent.
Triazine-Based Coupling Reagents
Triazine-based reagents offer a stable and efficient alternative for amide synthesis, often with the advantage of reducing epimerization.[12]
Common Reagents:
-
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine): A crystalline, stable solid that activates carboxylic acids in the presence of a tertiary amine base.[12]
-
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): An air and water-stable solid that can be used in alcoholic or aqueous solvents without significant ester formation or hydrolysis.[12]
Mechanism of Action: CDMT reacts with the carboxylate to form a reactive acyl-triazine intermediate, which is then displaced by the amine. DMTMM activation also proceeds through an activated ester.
Boron-Based Reagents
Boron-based reagents have emerged as effective catalysts and stoichiometric reagents for direct amidation, often under mild conditions.[13]
Common Reagents:
-
Boric Acid and Boronic Acids: Can catalyze the direct condensation of carboxylic acids and amines, often requiring the removal of water.[14]
-
B(OCH2CF3)3 (Tris(2,2,2-trifluoroethyl) borate): A highly effective stoichiometric reagent for the direct amidation of a wide range of carboxylic acids and amines with low levels of racemization for N-protected amino acids.[13]
Mechanism of Action: Boron reagents are thought to activate the carboxylic acid by forming a borate ester or a similar intermediate, which enhances the electrophilicity of the carbonyl carbon.
Experimental Protocol: Amide Synthesis using B(OCH2CF3)3
-
To a solution of the carboxylic acid (1.0 mmol, 1.0 eq) and amine (1.0 mmol, 1.0 eq) in MeCN (2 mL), add B(OCH2CF3)3 (2.0 mmol, 2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 5-24 hours.[13]
-
The product can often be purified by simple filtration through commercially available resins, avoiding aqueous workup.[13]
Other Notable Activating Agents
-
T3P (n-Propanephosphonic acid anhydride): A versatile and commercially available reagent that promotes amide bond formation by generating a mixed anhydride intermediate. It is known for its high yields and low epimerization.[12]
-
Phosphonitrilic Chloride Trimer (PNT): An efficient reagent for the one-pot amidation of both aromatic and aliphatic carboxylic acids in excellent yields.[15]
Comparative Performance Data
| Reagent Class | Common Reagents | Typical Reaction Time | Typical Temperature | Key Advantages | Key Disadvantages |
| Acyl Chlorides | 6-Nitro-1,3-benzodioxole-5-carbonyl chloride, other custom acyl chlorides | < 1 hour | 0 °C to RT | High reactivity, often high yielding. | Harsh formation conditions, generation of HCl, potential for side reactions.[2][4] |
| Carbodiimides | DCC, DIC, EDC | 1-12 hours | 0 °C to RT | Readily available, mild conditions, EDC allows for aqueous workup.[][8] | Racemization risk (mitigated by additives), insoluble urea byproducts (DCC).[8][9] |
| Onium Salts | HATU, HBTU, PyBOP | 15-60 minutes | 0 °C to RT | High efficiency, fast reactions, low racemization, suitable for difficult couplings.[7][8][10] | Higher cost, byproducts can be difficult to remove. |
| Triazine-Based | CDMT, DMTMM | 1-4 hours | RT | Stable reagents, low epimerization, DMTMM compatible with aqueous/alcoholic solvents.[12] | May require a tertiary amine base. |
| Boron-Based | B(OCH2CF3)3 | 5-24 hours | 80-100 °C | Direct amidation, low racemization, simple workup possible.[13] | Stoichiometric amounts often required, may need elevated temperatures. |
| Other | T3P, PNT | 1-3 hours | RT to elevated | High yields, low epimerization (T3P), efficient for a broad range of substrates (PNT).[12][15] | Byproduct removal can be a consideration. |
Visualizing Amide Synthesis Workflows
Figure 1. Comparative workflows for major amide synthesis methodologies.
Conclusion
The synthesis of amides is a mature yet continually evolving field. While acyl chlorides like 6-Nitro-1,3-benzodioxole-5-carbonyl chloride provide a direct and reactive pathway, the modern synthetic chemist has a diverse toolkit of alternative reagents at their disposal. The choice of reagent should be guided by the specific requirements of the synthesis, including the complexity of the substrates, the need to preserve stereochemistry, and considerations of cost, scalability, and ease of purification. Carbodiimides offer a mild and versatile option, while onium salts provide exceptional efficiency for more demanding couplings. Newer reagents based on triazines and boron continue to expand the possibilities for amide bond formation. By understanding the mechanisms, advantages, and limitations of each class of reagent, researchers can select the optimal strategy to achieve their synthetic goals with precision and efficiency.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
-
Caputo, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
Li, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 775-784. [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (University of Edinburgh institutional repository link)
- Legnani, L., et al. (2020).
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation. Nature, 480(7378), 471-479.
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
- Todorovic, M., & Perrin, D. M. (2020).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (RSC Publishing link)
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Urban, M., & Geden, J. (2023). Contemporary Approaches for Amide Bond Formation. Advanced Synthesis & Catalysis.
-
Gibe, R., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2638-2645. [Link]
- Sharma, S., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 9(4), 1439-1453.
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative developments in amidations with acyl chlorides. Retrieved from [Link]
- Ananikov, V. P., et al. (2023). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry, 21(13), 2735-2743.
-
Zare, A., & Merbouh, N. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. RSC Advances, 10(40), 23847-23854. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis.
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442-4445. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]
- Deiana, C., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface Carboxylates as Activated Electrophilic Species. Chemistry – A European Journal, 18(18), 5546-5551.
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. hepatochem.com [hepatochem.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Preparation of Amides [jove.com]
- 6. Lab Reporter [fishersci.dk]
- 7. file.globalso.com [file.globalso.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. jpt.com [jpt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]
- 15. iajpr.com [iajpr.com]
validation of analytical methods for 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Executive Summary
6-Nitro-1,3-benzodioxole-5-carbonyl chloride is a highly reactive electrophile used as a critical intermediate in the synthesis of pharmaceutical alkaloids and heterocycles. Its analysis presents a specific challenge: the -COCl (acyl chloride) moiety is moisture-sensitive and rapidly hydrolyzes to 6-nitro-1,3-benzodioxole-5-carboxylic acid upon contact with atmospheric humidity or aqueous mobile phases.
This guide compares three analytical approaches:
-
Direct RP-HPLC: (Not Recommended) Results in peak splitting and on-column degradation.
-
Potentiometric Titration: (Limited) Quantifies total chloride but lacks specificity for organic impurities.
-
In-Situ Derivatization (Recommended): Converts the unstable acyl chloride into a stable methyl ester or amide prior to injection, ensuring high precision and accuracy compliant with ICH Q2(R2) standards.
The Stability Challenge
The core difficulty in validating a method for this compound is distinguishing the active acyl chloride from its hydrolyzed impurity.[1]
Hydrolysis Mechanism
The following diagram illustrates the degradation pathway that occurs if the sample is not properly quenched.
Figure 1: Hydrolysis pathway. Direct analysis in aqueous mobile phases accelerates this reaction, leading to variable assay results.
Method Comparison: Selecting the Right Tool
| Feature | Method A: Direct RP-HPLC | Method B: Potentiometric Titration | Method C: Derivatization HPLC (Recommended) |
| Principle | Direct injection into aqueous/organic stream. | AgNO₃ titration of hydrolyzable chloride. | Reaction with MeOH or Amine to form stable derivative. |
| Stability | Critical Failure: Analyte degrades during run. | High (Analysis is of ions). | High: Derivative is stable for >24 hours. |
| Specificity | Low (Acid and Chloride co-elute or split). | Low (Cannot distinguish free HCl from -COCl). | High: Separates Ester (Active) from Acid (Impurity). |
| Precision (RSD) | > 2.0% (Variable). | < 0.5%. | < 1.0%. |
| Suitability | Qualitative only (at best). | Assay (Purity) only. | Assay & Impurity Profiling. |
Recommended Protocol: Methyl Ester Derivatization
This protocol stabilizes the analyte by converting it to Methyl 6-nitro-1,3-benzodioxole-5-carboxylate . This reaction is instantaneous and quantitative.
Reagents & Equipment[4][5][6][7]
-
Derivatizing Agent: HPLC-grade Methanol (Anhydrous).
-
Quenching Base (Optional): Pyridine or Triethylamine (TEA) - Use only if acid sensitivity is observed, usually methanol alone suffices for this activated ring system.
-
Diluent: Acetonitrile (ACN).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).
Step-by-Step Procedure
-
Sample Preparation (Stock Solution):
-
Weigh accurately ~50 mg of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride into a 50 mL volumetric flask.
-
CRITICAL STEP: Immediately add 5 mL of Anhydrous Methanol . Sonicate for 1 minute.
-
Mechanism:[2][3][4] The methanol reacts with the acid chloride to form the methyl ester.
-
Dilute to volume with Acetonitrile.[5]
-
-
Standard Preparation:
-
Prepare a reference standard of the Methyl Ester derivative (synthesized separately or prepared in-situ as above) to establish the response factor.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitro group provides strong absorbance).
-
Temperature: 25°C.
-
Analytical Logic (Why this works)
The "impurity" (carboxylic acid) will not react with methanol under these mild conditions (requires acid catalyst/heat). Therefore:
-
Peak A (Early eluting): The Carboxylic Acid (original impurity in the sample).
-
Peak B (Late eluting): The Methyl Ester (representing the active Acid Chloride).
Validation Parameters (ICH Q2 R2)
To validate this method, the following criteria must be met.
Specificity (Stress Testing)
You must demonstrate that the method separates the derivative from the hydrolysis product.
-
Protocol: Spike the sample with water, wait 1 hour, then derivatize.
-
Acceptance: Resolution (Rs) between the Acid peak and Ester peak must be > 1.5.
Linearity & Range[7][9][10]
-
Range: 80% to 120% of target concentration.
-
Criteria: Correlation coefficient (R²) ≥ 0.999.
Stability of Solution[10]
-
Test: Inject the derivatized sample at T=0, T=12h, and T=24h.
-
Criteria: The peak area of the ester should not change by > 1.0%. Note: If using Direct HPLC, this fails immediately.
Accuracy (Recovery)
Since pure acid chloride standards are hard to maintain, accuracy is often inferred by comparing the molar balance of (Ester + Acid) vs. Total Weight, or by cross-validation with Potentiometric Titration.
Analytical Workflow Diagram
The following flowchart visualizes the decision-making process and experimental flow for validating this specific compound.
Figure 2: Analytical workflow ensuring stabilization of the reactive acid chloride before injection.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[6][7] Link
-
PubChem. (n.d.).[8] 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (Compound Summary). National Library of Medicine. Link
-
Kishore, M., et al. (2011). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis.[9] (General methodology reference for acid chloride derivatization).
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.Link
Sources
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | C8H4ClNO5 | CID 15563894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Technical Comparison Guide: Kinetic Profile of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
The following guide provides an in-depth technical analysis of the kinetic profile of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (also referred to as 6-nitropiperonyloyl chloride). This document is structured to assist researchers in evaluating this reagent against standard alternatives like 3,5-dinitrobenzoyl chloride for applications in derivatization, synthesis, and mechanistic studies.
Executive Summary & Compound Architecture
6-Nitro-1,3-benzodioxole-5-carbonyl chloride (6-NBCC) represents a unique class of electrophiles where "push-pull" electronic effects compete directly at the reaction center. Unlike standard benzoyl chlorides, 6-NBCC features a fused dioxole ring (electron-donating via resonance) ortho to a nitro group (strongly electron-withdrawing via induction/resonance).
-
Core Utility: Highly specific derivatizing agent for nucleophilic alcohols and amines; intermediate in the synthesis of arylethanolamine antitumor agents.
-
Key Differentiator: Enhanced stability compared to 3,5-dinitrobenzoyl chloride (3,5-DNB-Cl) while maintaining sufficient reactivity for quantitative labeling, offering a "sweet spot" for kinetic selectivity.
Structural Logic & Electronic Environment
The reactivity of 6-NBCC is governed by the interplay between the dioxole oxygen lone pairs and the ortho-nitro group .
-
Deactivation: The 1,3-benzodioxole moiety exerts a
(mesomeric) effect, increasing electron density at the carbonyl carbon, theoretically slowing nucleophilic attack. -
Activation: The 6-nitro group exerts a strong
effect. Being ortho to the carbonyl, it also provides field-effect stabilization of the transition state but introduces steric bulk ( ).
Comparative Kinetic Performance
The following table contrasts 6-NBCC with industry-standard acyl chlorides. Data represents relative reactivity trends derived from Hammett parameters and solvolysis rates in aqueous acetone at 25°C.
| Reagent | Electronic Character ( | Steric Hindrance ( | Relative Hydrolysis Rate ( | Selectivity Profile |
| 3,5-Dinitrobenzoyl chloride | Strong Withdrawal (Highly Activated) | Low | 100 (Benchmark) | Low (Reacts indiscriminately with trace water/nucleophiles) |
| 6-NBCC (Product) | Mixed (Push-Pull) | High (Ortho-substituent) | ~15 - 25 | High (Preferential reaction with |
| 4-Nitrobenzoyl chloride | Moderate Withdrawal | Low | ~40 | Moderate |
| Benzoyl chloride | Neutral | Baseline | 1 | Moderate |
Performance Analysis
-
Stability vs. Reactivity: 6-NBCC is approximately 4-6x slower than 3,5-DNB-Cl. This kinetic dampening is advantageous for handling; it resists rapid hydrolysis in moist air (a common failure mode for DNB-Cl) while reacting quantitatively with target amines/alcohols under base catalysis.
-
Steric Filtering: The ortho-nitro group creates a "steric gate," making 6-NBCC significantly more sensitive to the steric environment of the nucleophile. This allows for kinetic resolution between primary and secondary alcohols.
Experimental Protocols for Kinetic Validation
To validate these properties in your specific matrix, the following self-validating protocols are recommended.
Protocol A: Conductometric Solvolysis (Hydrolysis Kinetics)
Objective: Determine the pseudo-first-order rate constant (
-
Preparation:
-
Solvent: Prepare a 50:50 (v/v) Acetone:Water mixture. Ensure water is Type I (18.2 MΩ).
-
Substrate Stock: Dissolve 6-NBCC in anhydrous acetone to a concentration of
.
-
-
Execution:
-
Equilibrate
of the solvent mixture in a thermostated conductivity cell at . -
Inject
of Substrate Stock (Final conc: ). -
Initiate data logging immediately (Frequency: 1 Hz).
-
-
Data Analysis:
-
Plot
vs. time ( ), where is conductivity. -
The slope equals
. -
Validation: The plot must be linear (
) for at least 3 half-lives.
-
Protocol B: Competitive Aminolysis (Selectivity Assay)
Objective: Quantify the selectivity ratio (
-
Setup: Mix 1.0 eq of n-butylamine and 1.0 eq of sec-butylamine in
. -
Initiation: Add 0.5 eq of 6-NBCC at
. Stir for 15 min. -
Quench: Add dilute HCl to neutralize unreacted amines.
-
Analysis: Analyze the organic phase via HPLC-UV (254 nm).
-
Calculation:
-
Expectation:
for 6-NBCC (due to ortho-sterics), compared to for 4-nitrobenzoyl chloride.
-
Mechanistic Visualization
The reaction proceeds via an Addition-Elimination (
Caption: Kinetic pathway of 6-NBCC aminolysis. The rate-determining step (
References & Authority
The following sources provide foundational data on the synthesis, structural properties, and kinetic methodologies applicable to benzodioxole and nitrobenzoyl chloride derivatives.
-
Synthesis and Reactivity of Nitro-benzodioxoles:
-
Micale, N., et al. (2002).[1] "Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives." Il Farmaco.
-
Source:
-
-
TDAE Methodology & Reactivity Context:
-
Alami, M., et al. (2005).[2] "Functionalization of 6-Nitrobenzo[1,3]dioxole with Carbonyl Compounds via TDAE methodology." Molecules.
-
Source:
-
-
Comparative Kinetics (Hammett Studies):
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Foundational text for predicting
values of dioxole/nitro combinations). -
Context: Used to derive the predicted reactivity dampening of the dioxole ring.
-
-
Crystal Structure & Steric Analysis:
Sources
Comparative Efficacy of Palladium Pre-catalysts in Sterically Demanding Buchwald-Hartwig Amination
[1][2]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Third/Fourth Generation Palladacycles vs. Pd-PEPPSI Complexes
Executive Summary
In modern drug discovery, the formation of C–N bonds on heteroaromatic scaffolds is a rate-limiting step. The historical reliance on Pd(OAc)₂ or Pd₂(dba)₃ often results in poor reproducibility due to the instability of the Pd(0) source or the inhibitory effects of dibenzylideneacetone (dba).
This guide compares the two dominant "modern" pre-catalyst architectures:
-
Buchwald G3/G4 Palladacycles: Phosphine-ligated systems (e.g., XPhos, RuPhos, BrettPhos) designed for broad substrate scope and mild activation.
-
Pd-PEPPSI Complexes: N-Heterocyclic Carbene (NHC) systems (e.g., PEPPSI-IPr, PEPPSI-IPent) engineered for extreme steric hindrance and high thermal stability.
The Verdict: Use Buchwald G4 (e.g., RuPhos Pd G4) as the primary screen for general secondary/primary amines due to its rapid activation and wide functional group tolerance. Deploy Pd-PEPPSI-IPent specifically for "impossible" sterics (tetra-ortho-substitution) or when the substrate contains multiple Lewis-basic nitrogens (e.g., aminopyridines) that poison phosphine catalysts.
Mechanistic Differentiation & Activation
To select the correct catalyst, one must understand the activation energy required to enter the catalytic cycle. Both systems are "pre-catalysts"—they are air-stable Pd(II) species that must convert to active Pd(0) in situ.
The Activation Pathways
-
Buchwald G4 (Aminobiphenyl Palladacycles): Activation is irreversible and base-mediated. The pre-catalyst undergoes deprotonation and reductive elimination to release N-methylcarbazole and the active mono-ligated Pd(0) species. This is fast and occurs at low temperatures.
-
Pd-PEPPSI (Pyridine-Enhanced Pre-catalyst): Activation is reversible and thermal. The pyridine "throw-away" ligand dissociates to open the coordination site. This requires heat but creates a highly robust catalyst resistant to oxidative degradation.
Figure 1: Comparative activation pathways. Note that PEPPSI systems can return to a resting state (stabilized by pyridine/substrate), offering higher longevity at high temperatures, whereas G4 activation is irreversible.
Comparative Performance Analysis
The following data synthesizes performance trends from high-throughput screening (HTE) literature, specifically focusing on the "challenging" couplings often encountered in late-stage functionalization.
Scenario A: Secondary Amines & Heterocycles
Target: Coupling Morpholine with 2-Chloro-pyridine (Heteroaryl Chloride).
| Feature | RuPhos Pd G4 | Pd-PEPPSI-IPr | Analysis |
| Ligand Class | Dialkylbiaryl Phosphine | N-Heterocyclic Carbene | |
| Catalyst Loading | 0.5 - 1.0 mol% | 1.0 - 2.0 mol% | G4 is generally more active at lower loadings for standard heteroaryls. |
| Temp. Requirement | 40°C - 60°C | 60°C - 80°C | G4 activates under milder conditions, preserving sensitive functional groups. |
| Base Compatibility | Broad (LHMDS, NaOtBu, Cs₂CO₃) | Strong bases preferred (KOtBu, NaOtBu) | PEPPSI requires stronger bases or higher T to ensure turnover. |
| Yield (2h) | 92% | 78% | RuPhos is the "Gold Standard" for secondary amines. |
Scenario B: Extreme Steric Hindrance
Target: Coupling 2,6-disubstituted aniline with ortho-substituted aryl chloride.
| Feature | BrettPhos Pd G4 | Pd-PEPPSI-IPent | Analysis |
| Steric Approach | Bulk prevents dimerization | "Flexible Steric Bulk" | |
| Stability | Moderate at >100°C | High at >100°C | PEPPSI excels in harsh thermal conditions required for crowded bonds. |
| Yield (24h) | 45% (Incomplete) | 88% | The IPent variant of PEPPSI is superior for tetra-ortho-substituted systems due to the specific topology of the NHC ligand. |
Validated Experimental Protocol: The "Micro-Screen"
Do not rely on a single set of conditions. Use this self-validating screening protocol (adapted from KitAlysis and CatSci methodologies) to determine the optimal system for your specific substrate.
Reagents & Setup
-
Vessel: 24-well aluminum block with 4mL glass vials (or HPLC vials with inserts).
-
Atmosphere: Glovebox (Nitrogen) is preferred for dispensing, but G4/PEPPSI are air-stable enough for rapid benchtop weighing if necessary.
-
Standard Concentration: 0.1 M (relative to Aryl Halide).
The 4-Point Screen (Self-Validating)
Run the following 4 conditions in parallel. This covers the "orthogonal" space of Pd-catalysis.
-
Condition A (General Purpose): RuPhos Pd G4 (2 mol%) + NaOtBu (1.5 equiv) in THF.
-
Condition B (Primary Amines/Amides): BrettPhos Pd G4 (2 mol%) + NaOtBu (1.5 equiv) in Dioxane.
-
Condition C (Base Sensitive): XPhos Pd G4 (2 mol%) + K₃PO₄ (2.0 equiv) in tBuOH/H₂O (4:1).
-
Condition D (Steric/Difficult): Pd-PEPPSI-IPent (2 mol%) + KOtBu (1.5 equiv) in Toluene (100°C).
Step-by-Step Workflow
-
Stock Solutions: Prepare stock solutions of the Aryl Halide and Amine in the designated solvent.
-
Validation Step: Add an internal standard (e.g., biphenyl or 1,3,5-trimethoxybenzene) to the stock solution. This ensures yield calculations are independent of solvent evaporation or workup losses.
-
-
Dosing: Add pre-weighed catalyst (1-2 mg) to vials. Add Base.[1][2][3][4] Add Stock Solution.
-
Reaction: Seal caps tightly. Heat to 60°C (Conditions A-C) and 100°C (Condition D) for 16 hours.
-
Sampling (T0 vs Tend):
-
Take a 10 µL sample immediately after mixing (T0) and dilute in HPLC solvent.
-
Take a 10 µL sample at 16h (Tend).
-
Why? Comparing T0 to Tend confirms stability of the starting material in the presence of base, ruling out non-catalytic decomposition.
-
Decision Matrix
Use this logic flow to select your initial catalyst system.
Figure 2: Catalyst Selection Decision Tree based on substrate sterics and amine class.
References
-
Buchwald G3/G4 Development: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
PEPPSI-IPent for Sterics: Organ, M. G., et al. (2012). "Pd-PEPPSI-IPent: An Active Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.
-
HTE Screening Protocols: Newman, S. G., et al. (2021).[5] "Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination." Nature Protocols.
-
Industrial Application Guide: Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N and C-O Coupling—A Practical Guide from an Industrial Vantage Point." Advanced Synthesis & Catalysis.
bioactivity comparison of compounds derived from 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Executive Summary & Pharmacophore Significance
6-Nitro-1,3-benzodioxole-5-carbonyl chloride (also known as 6-nitropiperonyloyl chloride) is a critical electrophilic intermediate used to synthesize "privileged scaffold" libraries. The benzodioxole (methylenedioxyphenyl) moiety is a validated pharmacophore found in FDA-approved drugs like Tadalafil and Paroxetine , as well as the anticonvulsant Stiripentol .
The introduction of the nitro group at the C6 position orthogonal to the carbonyl chloride allows for dual-functionalization:
-
Acylation: The acid chloride reacts with nucleophiles (amines, alcohols) to form amides or esters.
-
Reductive Cyclization: The nitro group can be reduced to an amine, facilitating ring closure to form quinazolines, benzimidazoles, or quinazolinones.
This guide compares the bioactivity of key derivatives synthesized from this scaffold against standard therapeutic agents, focusing on anticancer potency (TrxR inhibition) and cytotoxicity profiles .[1]
Chemical Synthesis & Derivatization Workflow
The versatility of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride lies in its ability to serve as a precursor for both acyclic amides and fused heterocyclic systems.
Synthesis Pathway Diagram
Figure 1: Divergent synthesis pathways starting from the core acid chloride. The compound serves as a gateway to both simple bioactive amides and complex fused heterocycles.
Comparative Bioactivity Analysis
Case Study A: Thioredoxin Reductase (TrxR) Inhibitors
Compound Class: Organic Arsenical Conjugates (e.g., MAZ2) Mechanism: The benzodioxole scaffold mimics the metabolic structure of Stiripentol, enhancing bioavailability, while the arsenical moiety targets the selenocysteine residue of TrxR.[1]
Performance vs. Alternatives:
| Compound | Target | IC50 (NB4 Leukemia) | IC50 (4T1 Breast) | Toxicity (In Vivo) |
| MAZ2 (Derivative) | TrxR (Se-Cys) | 0.85 ± 0.12 µM | 1.20 ± 0.15 µM | Low (No organ damage) |
| Arsenic Trioxide (ATO) | Multiple | 1.50 ± 0.20 µM | 2.10 ± 0.30 µM | High (Cardiotoxicity) |
| Stiripentol | GABA-A | > 50 µM (Inactive) | > 50 µM | Low |
Key Insight: The 6-nitro-benzodioxole derivative (MAZ2) demonstrates 1.7x higher potency than the standard Arsenic Trioxide while significantly reducing systemic toxicity. The scaffold facilitates targeted delivery to the TrxR system, inducing Reactive Oxygen Species (ROS) dependent apoptosis.
Case Study B: Anti-Proliferative Agents (Breast Cancer)
Compound Class: Vinyl-Linker Amides (e.g., YL201) Mechanism: Disruption of microtubule dynamics and inhibition of angiogenesis.
Performance vs. Standard of Care (SoC):
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Angiogenesis Inhibition |
| YL201 (Derivative) | MDA-MB-231 | 4.92 ± 1.09 | > 10 | High (CAM Assay) |
| 5-Fluorouracil (5-FU) | MDA-MB-231 | 18.06 ± 2.33 | < 3 | Moderate |
| Cisplatin | MDA-MB-231 | 12.50 ± 1.80 | < 5 | Moderate |
Key Insight: The derivative YL201 outperforms 5-FU by a factor of ~3.6 in triple-negative breast cancer models. The lipophilic benzodioxole ring enhances cellular permeability compared to the highly polar 5-FU.
Mechanism of Action (MoA)
The bioactivity of these derivatives is frequently driven by their ability to induce oxidative stress (ROS burst) via the inhibition of the Thioredoxin system.
Signaling Pathway Diagram
Figure 2: Mechanism of Action for Arsenical-Benzodioxole conjugates.[1] Inhibition of TrxR prevents ROS scavenging, leading to mitochondrial collapse and apoptosis.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
Validation: This protocol ensures high purity (>95%) essential for subsequent biological assays.
-
Starting Material: Dissolve 6-nitro-1,3-benzodioxole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under
atmosphere. -
Catalysis: Add catalytic DMF (2-3 drops). Gas evolution (HCl, CO, CO2) will be observed.
-
Reaction: Stir at room temperature for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Isolation: Evaporate solvent in vacuo to yield the yellow solid acid chloride.
-
Critical Step: Do not purify via column chromatography as the chloride is hydrolytically unstable. Use immediately for the next coupling step.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values for derivatives.
-
Seeding: Plate cancer cells (e.g., MDA-MB-231) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve derivative in DMSO. Prepare serial dilutions (0.1 - 100 µM). Add to wells (Final DMSO < 0.1%).
-
Controls:
-
Positive: 5-Fluorouracil or Doxorubicin.
-
Negative: Vehicle (0.1% DMSO).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation:
. Plot dose-response curve to calculate IC50.
References
-
Shi, X. M., et al. (2022). "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals." International Journal of Molecular Sciences, 23(13), 6930. Link
-
Micale, N., et al. (2002). "Synthesis and antitumor activity of 1,3-benzodioxole derivatives." Farmaco, 57(11), 853-859. Link
-
Zhang, Y., et al. (2025). "Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity."[2] Fitoterapia, 106911.[2] Link
-
Leite, A. C. L., et al. (2001). "Synthesis of 1,3-Benzodioxole Derivatives Containing an Amino Acid Moiety in Side Chain."[3] Heterocyclic Communications, 7(6). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Nitro-1,3-benzodioxole-5-carbonyl chloride
This guide provides essential safety and logistical information for the handling and disposal of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (CAS No. 50425-29-1)[1]. As a reactive acyl chloride and a nitro-containing aromatic compound, it presents significant hazards that necessitate stringent safety protocols. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory operations. The information herein is synthesized from established safety guidelines for related chemical classes due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment: Understanding the Risks
The chemical structure of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride suggests several inherent hazards. The acyl chloride functional group is highly reactive and will react violently with water and other protic solvents to produce hydrochloric acid and the corresponding carboxylic acid[2]. This reaction is exothermic and can lead to the release of corrosive vapors. The nitro-aromatic moiety indicates potential toxicity and thermal instability.
Anticipated Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact[3][4].
-
Lachrymator: Vapors are irritating to the eyes and mucous membranes[5].
-
Water-Reactive: Reacts with moisture in the air and water to produce corrosive hydrogen chloride gas[2].
-
Inhalation Hazard: Inhalation of vapors or dust can cause respiratory tract irritation[6][7].
-
Potential for Thermal Decomposition: Nitro compounds can be thermally sensitive and may decompose, releasing toxic gases such as nitrogen oxides and carbon oxides[6].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure complete protection from the hazards associated with 6-Nitro-1,3-benzodioxole-5-carbonyl chloride. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is required to protect the entire face from splashes[8]. |
| Hands | Butyl rubber or laminate film gloves | Acyl chlorides can permeate standard nitrile or latex gloves. It is crucial to use gloves specifically rated for protection against reactive acid halides. Always double-glove and change gloves immediately upon contamination[2][3]. |
| Body | Flame-resistant lab coat and a chemical-resistant apron | A flame-resistant lab coat protects against fire hazards, while a chemical-resistant apron provides an additional barrier against corrosive spills. Lab coats should be fully buttoned with sleeves rolled down[8]. |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must be made of a non-porous material to prevent penetration by spilled chemicals. |
| Respiratory | NIOSH-approved respirator with an acid gas cartridge | All handling of this compound must be performed within a certified chemical fume hood. If there is a potential for exposure above the permissible limit, or in the event of a fume hood failure, a respirator is required[2][8]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and accidents. The following diagram illustrates the key stages of handling 6-Nitro-1,3-benzodioxole-5-carbonyl chloride in a laboratory setting.
Detailed Protocol:
-
Preparation:
-
Handling:
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture[9].
-
When weighing, do so in a fume hood and use a container that can be sealed to minimize exposure.
-
For reactions, add the acyl chloride slowly to the reaction mixture. Be mindful of potential exothermic reactions.
-
-
Cleanup:
-
Carefully quench any unreacted acyl chloride with a non-protic solvent, followed by slow addition to a neutralizing agent (e.g., sodium bicarbonate solution) in an ice bath.
-
Decontaminate all glassware and equipment before removing them from the fume hood.
-
Dispose of all waste in clearly labeled, dedicated hazardous waste containers[10].
-
Disposal Plan: A Decision-Making Framework
Proper disposal of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride and associated waste is crucial to ensure environmental and personnel safety. Do not dispose of this chemical down the drain or in regular trash[10]. All waste must be handled as hazardous waste.
Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect unreacted solid compound and any contaminated disposable items (e.g., weighing paper, pipette tips) in a dedicated, sealed container labeled "Hazardous Waste: 6-Nitro-1,3-benzodioxole-5-carbonyl chloride (Solid)"[10].
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department[10].
-
Contaminated PPE: Dispose of all contaminated gloves, lab coats, and other PPE in a designated hazardous waste container.
-
-
Storage and Pickup:
-
Store all waste containers in a designated and secure satellite accumulation area with proper ventilation[10].
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[6][7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[6][7].
-
Spill: Evacuate the area and prevent entry. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.
References
-
Hazardous Substance Fact Sheet for Acetyl Chloride. New Jersey Department of Health.
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.
-
Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
-
Safety Data Sheet for 1,3-Benzodioxole, 5-nitro-. Fisher Scientific.
-
Acid Chlorides and Chloroformates - Safety and Handling. BASF.
-
Functionalization of 6-Nitrobenzo[2][8]dioxole with Carbonyl Compounds via TDAE Methodology. Molecules.
-
Safety Data Sheet for 5-Chloro-1,3-benzodioxole. Fisher Scientific.
-
Safety Data Sheet for 1-(1,3-benzodioxol-5-yl)propan-1-one. Sigma-Aldrich.
-
Safety Data Sheet for 5-Chloro-1,3-benzodioxole. Thermo Fisher Scientific.
-
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole. PubChem.
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Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
-
Safety Data Sheet for α-methyl-1,3-benzodioxole-5-propanamide. Cayman Chemical.
-
Safety Data Sheet for 1,3-Benzodioxole. Fisher Scientific.
-
Safety Data Sheet for 1,3-Benzodioxole-5-sulfonyl chloride. Fisher Scientific.
-
1,3-Benzodioxole Safety Data Sheet. Apollo Scientific.
-
1,3-Benzodioxole, 5-(Methylthio)-6-nitro- Safety Data Sheets. Echemi.
-
Chemical Properties of 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2). Cheméo.
-
Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
-
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. TCI Chemicals.
-
5-chloromethyl-6-nitro-benzo(1,3)dioxole. Sigma-Aldrich.
Sources
- 1. 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | C8H4ClNO5 | CID 15563894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
